molecular formula C8H10BrN3O B1371966 4-(6-Bromopyrazin-2-yl)morpholine CAS No. 848841-62-3

4-(6-Bromopyrazin-2-yl)morpholine

Cat. No.: B1371966
CAS No.: 848841-62-3
M. Wt: 244.09 g/mol
InChI Key: OVLIISDBFJFQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromopyrazin-2-yl)morpholine is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-bromopyrazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIISDBFJFQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671673
Record name 4-(6-Bromopyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-62-3
Record name 4-(6-Bromopyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(6-Bromopyrazin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry.

Core Chemical Properties

This compound is a solid at room temperature. The key chemical identifiers and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 848841-62-3
Molecular Formula C₈H₁₀BrN₃O
Molecular Weight 244.09 g/mol
Boiling Point 368.3°C at 760 mmHg
Appearance Solid
Purity ≥95%
InChI Key OVLIISDBFJFQQH-UHFFFAOYSA-N
SMILES C1COCCN1C2=CN=CC(=N2)Br

Synthesis and Purification

A logical synthetic pathway would be the reaction of 2,6-dibromopyrazine with morpholine. In this reaction, one of the bromine atoms on the pyrazine ring is displaced by the secondary amine of the morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 2,6-Dibromopyrazine 2,6-Dibromopyrazine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,6-Dibromopyrazine->Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound HBr HBr (neutralized by base) Nucleophilic Aromatic Substitution->HBr

Caption: Proposed synthesis of this compound.

Purification: The crude product would likely be purified using standard laboratory techniques. Column chromatography over silica gel is a common and effective method for separating the desired product from unreacted starting materials and any side products. The choice of eluent would be determined empirically, likely a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Recrystallization from a suitable solvent system could be employed as a final purification step to obtain a highly pure solid.

Spectral and Characterization Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectra of similar morpholine and pyrazine-containing compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and pyrazine protons. The four protons on the carbons adjacent to the oxygen in the morpholine ring would likely appear as a triplet at approximately 3.7-3.9 ppm. The four protons on the carbons adjacent to the nitrogen in the morpholine ring would likely appear as a triplet at around 3.5-3.7 ppm. The two protons on the pyrazine ring would appear as singlets in the aromatic region, likely between 8.0 and 8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazine and morpholine rings. The carbons of the morpholine ring adjacent to the oxygen would resonate at approximately 66-67 ppm, while those adjacent to the nitrogen would be found at around 44-45 ppm. The carbons of the pyrazine ring would appear in the downfield region, typically between 130 and 160 ppm.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (244.09 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.

Biological Activity and Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, the pyrazine and morpholine moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.

Pyrazine Derivatives: Pyrazine and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1]

Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-containing compounds have been investigated for a vast array of therapeutic targets, including as kinase inhibitors.

Potential as Kinase Inhibitors: Given that many kinase inhibitors incorporate a morpholine ring, it is plausible that this compound could exhibit inhibitory activity against certain kinases. The pyrazine ring system can also be found in various kinase inhibitors. Therefore, this compound could serve as a valuable scaffold for the development of novel kinase inhibitors, potentially targeting pathways involved in cancer and other diseases.

G cluster_scaffold Core Scaffold cluster_moieties Key Pharmacophores cluster_activities Potential Biological Activities This compound This compound Pyrazine Ring Pyrazine Ring This compound->Pyrazine Ring Morpholine Ring Morpholine Ring This compound->Morpholine Ring Anticancer Anticancer Pyrazine Ring->Anticancer Anti-inflammatory Anti-inflammatory Pyrazine Ring->Anti-inflammatory Kinase Inhibition Kinase Inhibition Morpholine Ring->Kinase Inhibition Improved Pharmacokinetics Improved Pharmacokinetics Morpholine Ring->Improved Pharmacokinetics

Caption: Potential of this compound in drug discovery.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. The presence of both the pyrazine and morpholine moieties suggests a likelihood of interesting biological activities. Further research is warranted to fully elucidate its chemical and biological properties, including the development of a detailed synthetic protocol, full spectral characterization, and screening for a range of biological targets, particularly protein kinases. This information will be crucial for assessing its potential as a lead compound for the development of new therapeutic agents.

References

In-depth Technical Guide: 4-(6-Bromopyrazin-2-yl)morpholine (CAS 848841-62-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Bromopyrazin-2-yl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry. Its structural combination of a pyrazine ring, a morpholine moiety, and a bromine atom makes it a versatile intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its primary application as a scaffold in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. The morpholine and pyrazine rings contribute to its polarity and potential for hydrogen bonding, while the bromopyrazine core provides a reactive handle for further chemical modifications, typically through cross-coupling reactions.

PropertyValueSource
CAS Number 848841-62-3[CymitQuimica]
Molecular Formula C₈H₁₀BrN₃O[Achmem]
Molecular Weight 244.09 g/mol [MySkinRecipes, Achmem]
Appearance Solid[Sigma-Aldrich]
Purity ≥95%[CymitQuimica, MySkinRecipes]
Boiling Point 368.3°C at 760 mmHg[MySkinRecipes]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[Achmem, MySkinRecipes]
SMILES BrC1=CN=CC(=N1)N2CCOCC2[Achmem]
InChI Key OVLIISDBFJFQQH-UHFFFAOYSA-N[CymitQuimica]

Synthesis

Potential Synthetic Pathway

A potential synthesis involves a nucleophilic aromatic substitution reaction. One possible route starts from 2,6-dibromopyrazine.

Reaction:

2,6-Dibromopyrazine + Morpholine → this compound + HBr

Experimental Protocol (Hypothetical):

  • Materials: 2,6-Dibromopyrazine, Morpholine, a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane), and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate).

  • Procedure:

    • Dissolve 2,6-dibromopyrazine in the chosen solvent in a round-bottom flask.

    • Add a stoichiometric equivalent of morpholine to the solution.

    • Add an excess of the base to scavenge the HBr formed during the reaction.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a generalized, hypothetical protocol. Reaction conditions such as temperature, reaction time, and purification methods would require optimization.

G start Start reactants Mix 2,6-Dibromopyrazine, Morpholine, Solvent, and Base start->reactants reaction Heat under Reflux (Monitor by TLC) reactants->reaction workup Cool, Quench with Water, and Extract with Organic Solvent reaction->workup purification Purify by Column Chromatography workup->purification product This compound purification->product

Role in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy. The morpholine group is a well-established "hinge-binder" for the ATP-binding pocket of many kinases, notably PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).

Application in PI3K/mTOR Inhibitor Synthesis

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The morpholine moiety is a privileged scaffold in the design of PI3K inhibitors, as it can form a crucial hydrogen bond with the backbone amide of Valine 851 in the hinge region of the p110α catalytic subunit of PI3K.

The 6-bromo-pyrazin-2-yl core of the title compound allows for the introduction of various substituents at the 6-position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

G intermediate This compound coupling Suzuki or Buchwald-Hartwig Cross-Coupling Reaction intermediate->coupling final_compound Biologically Active Kinase Inhibitor coupling->final_compound aryl_boronic_acid Aryl Boronic Acid / Ester or Amine aryl_boronic_acid->coupling target PI3K/mTOR Kinase final_compound->target Inhibition

Potential in Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is also prevalent in drugs targeting the central nervous system. Its physicochemical properties can improve solubility and aid in crossing the blood-brain barrier. The pyrazine core is also a common feature in CNS-active compounds. Therefore, this compound is a valuable starting material for the synthesis of novel CNS drug candidates.

Spectroscopic and Safety Data

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is scarce. Researchers synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazards:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable building block for drug discovery, particularly in the fields of oncology and neuroscience. Its utility stems from the combination of a reactive bromopyrazine core and a morpholine moiety known to interact with key biological targets like kinases. While detailed public data on this specific intermediate is limited, its structural features and the broader context of its chemical class strongly support its application in the synthesis of novel therapeutics. Further research and publication of detailed synthetic protocols and characterization data would be highly beneficial to the scientific community.

The Versatile Building Block: A Technical Guide to 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-bromopyrazin-2-yl)morpholine, a key synthetic intermediate in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and its application as a versatile building block in the construction of complex bioactive molecules, particularly focusing on its role in the development of kinase inhibitors. This document offers detailed experimental protocols for its synthesis and subsequent derivatization through common cross-coupling reactions, alongside a summary of its quantitative data and a visualization of its relevance in targeting critical cellular signaling pathways.

Introduction

This compound has emerged as a valuable scaffold in drug discovery, primarily owing to the unique electronic properties of the bromopyrazine core combined with the favorable pharmacokinetic attributes of the morpholine moiety. The presence of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The morpholine group is a common feature in many approved drugs, known to enhance aqueous solubility, metabolic stability, and cell permeability, often leading to improved oral bioavailability and a desirable safety profile.[1]

This guide will explore the synthesis of this compound and its application in the synthesis of potent kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 848841-62-3[5]
Molecular Formula C₈H₁₀BrN₃O[6]
Molecular Weight 244.09 g/mol [5]
Appearance Solid
Purity ≥95%[5]
Storage Sealed in dry, Room Temperature[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA_r) of 2,6-dibromopyrazine with morpholine. This reaction is typically performed in the presence of a base to neutralize the HBr generated.

General Synthetic Scheme

G cluster_0 Synthesis of this compound 2,6-Dibromopyrazine 2,6-Dibromopyrazine Product This compound 2,6-Dibromopyrazine->Product Base, Solvent Morpholine Morpholine Morpholine->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol
  • Materials: 2,6-dibromopyrazine, morpholine, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2,6-dibromopyrazine (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol based on similar reactions. Optimization of reaction conditions may be required to achieve higher yields.

Applications in Organic Synthesis

The bromine atom on the pyrazine ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and commonly employed methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.

G cluster_1 Suzuki-Miyaura Coupling Start This compound Product 4-(6-Aryl/Heteroaryl-pyrazin-2-yl)morpholine Start->Product Pd Catalyst, Base, Solvent Boronic_Acid R-B(OH)₂ Boronic_Acid->Product

Caption: Suzuki-Miyaura coupling of the building block.

  • Materials: this compound, aryl/heteroarylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the respective boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-(6-Phenylpyrazin-2-yl)morpholine>80% (estimated)
24-Methoxyphenylboronic acid4-(6-(4-Methoxyphenyl)pyrazin-2-yl)morpholine>80% (estimated)
3Pyridin-3-ylboronic acid4-(6-(Pyridin-3-yl)pyrazin-2-yl)morpholine>75% (estimated)

Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, it allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of various amino-substituted pyrazine derivatives.[7]

G cluster_2 Buchwald-Hartwig Amination Start This compound Product 6-Morpholin-4-yl-pyrazin-2-yl)-NR¹R² Start->Product Pd Catalyst, Ligand, Base, Solvent Amine R¹R²NH Amine->Product

Caption: Buchwald-Hartwig amination of the building block.

  • Materials: this compound, primary or secondary amine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a suitable phosphine ligand (e.g., Xantphos or BINAP), sodium tert-butoxide (NaOtBu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

    • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed.

    • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the crude product by column chromatography.

EntryAmineProductYield (%)
1AnilineN-Phenyl-6-(morpholin-4-yl)pyrazin-2-amine>70% (estimated)
2Piperidine4-(6-(Piperidin-1-yl)pyrazin-2-yl)morpholine>80% (estimated)
3BenzylamineN-(Benzyl)-6-(morpholin-4-yl)pyrazin-2-amine>75% (estimated)

Yields are estimated based on typical Buchwald-Hartwig amination reactions with similar substrates.

Role in Targeting the PI3K/Akt/mTOR Signaling Pathway

The this compound scaffold is a key component in the design of dual PI3K/mTOR inhibitors.[2][3][4] The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, while the pyrazine ring serves as a core to which other pharmacophoric elements can be attached to occupy adjacent pockets and enhance potency and selectivity.[2]

PI3K/Akt/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor Pyrazinylmorpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Spectroscopic Data (Predicted)

Data TypePredicted Values
¹H NMR δ (ppm): ~8.2-8.0 (2H, pyrazine-H), ~3.8 (4H, -CH₂-O-), ~3.6 (4H, -CH₂-N-)
¹³C NMR δ (ppm): ~155 (C-N), ~145 (C-Br), ~135-130 (pyrazine CH), ~66 (-CH₂-O-), ~44 (-CH₂-N-)
MS (ESI+) m/z: 244/246 [M+H]⁺ (characteristic isotopic pattern for bromine)

These are predicted values and should be confirmed by experimental data.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles with significant biological activity. Its straightforward synthesis and the reactivity of the bromine atom in key cross-coupling reactions make it an attractive starting material for medicinal chemists. The incorporation of this scaffold into PI3K/mTOR inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides a foundational understanding and practical protocols for the utilization of this important synthetic intermediate.

References

The Indispensable Role of Pyrazine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic platform have cemented its status as a "privileged structure" in drug discovery. Pyrazine derivatives are integral components of numerous clinically approved drugs and are continuously explored for novel therapeutic applications, ranging from oncology and infectious diseases to cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of pyrazine derivatives, offering valuable insights for professionals in the field of drug development.

Therapeutic Applications and Marketed Drugs

The pyrazine nucleus is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for treating cancer, infections, inflammatory conditions, and more.[3][4] The structural versatility of the pyrazine ring allows for fine-tuning of physicochemical properties and target-binding interactions, leading to potent and selective therapeutic agents.[3][5]

Several pyrazine-containing drugs are currently on the market, highlighting the clinical significance of this heterocyclic scaffold.[5][6][7] For instance, Pyrazinamide is a first-line medication for tuberculosis. In oncology, Bortezomib (Velcade®) was the first proteasome inhibitor to be approved for multiple myeloma, and Gilteritinib (Xospata®) is a potent FLT3/AXL inhibitor for acute myeloid leukemia.[3][8] Other examples include Acipimox for hyperlipidemia and Eszopiclone for insomnia, showcasing the broad therapeutic reach of this chemical class.[7][8]

The diverse pharmacological activities of pyrazine derivatives include:

  • Anticancer: Inhibition of various kinases, proteasome inhibition, and induction of apoptosis.[3][8][9]

  • Antibacterial/Antitubercular: Essential for treating mycobacterial infections.[10][11]

  • Antiviral: Inhibition of viral polymerases.[7]

  • Anti-inflammatory: Modulation of inflammatory pathways.[1][4]

  • Kinase Inhibition: A major area of application, targeting kinases like FLT3, AXL, CHK1, PKC, and JAKs.[3][12]

Quantitative Biological Data of Selected Pyrazine Derivatives

To facilitate comparison and analysis, the following tables summarize key quantitative data for various pyrazine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazine Derivatives

Compound/DrugTarget/Cell LineActivity TypeValueReference
Gilteritinib (ASP-2215)FLT3IC500.29 nM[3]
Gilteritinib (ASP-2215)AXLIC500.73 nM[3]
Prexasertib (LY2606368)CHK1IC501 nM[3]
Prexasertib (LY2606368)CHK1Ki0.9 nM[3]
Darovasertib (LXS-196)PKC-FDA Approved 2022[3]
Compound 11Pim-1 kinaseIC5013 nM[7]
Compound 29p300/CBP HATIC501.4 µM[13]
Ligustrazine-Curcumin Hybrid 79A549 cell lineIC500.60 - 2.85 µM[7]
Chalcone-Pyrazine Hybrid 46MCF-7 cell lineIC509.1 µM[1][7]
Chalcone-Pyrazine Hybrid 48BEL-7402 cell lineIC5010.74 µM[1][7]
Piperlongumine-Pyrazine Hybrid 43U87MG cell lineIC500.25 µM[1][7]

Table 2: Antimicrobial Activity of Pyrazine Derivatives

CompoundTarget OrganismActivity TypeValueReference
PyrazinamideMycobacterium tuberculosisMIC6.25 µg/mL[10]
Compound 8a-dM. tuberculosis H37RvMIC≤6.25 µg/mL[10]
Compound 14bM. tuberculosis H37RvMIC≤6.25 µg/mL[10]
Compound 18M. tuberculosis H37RvMIC≤6.25 µg/mL[10]
Hybrid Compound T4M. tuberculosis H37RvMIC≤21.25 µM[11]
Hybrid Compound T18M. tuberculosis H37RvMIC≤21.25 µM[11]

Table 3: Other Pharmacological Activities of Pyrazine Derivatives

CompoundTarget/ActivityActivity TypeValueReference
Cinnamic Acid-Pyrazine Hybrid 4RhoA InhibitionIC501.51 µM[1]
Cinnamic Acid-Pyrazine Hybrid 1HCV RdRpIC5058 µM[7]
Paeonol-Pyrazine Hybrid 37NO Overexpression% Inhibition56.32% at 20 µM[1][7]

Mechanisms of Action and Signaling Pathways

Pyrazine derivatives exert their therapeutic effects through a multitude of mechanisms. The electron-deficient nature of the pyrazine ring allows its nitrogen atoms to act as crucial hydrogen bond acceptors, facilitating strong interactions with biological targets, particularly the hinge region of kinases.[5]

Kinase Inhibition

A predominant mechanism of action for many pyrazine-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][12] For example, Gilteritinib targets FLT3 and AXL kinases, which are often mutated or overexpressed in acute myeloid leukemia.[3] Many of these inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme either reversibly or irreversibly.[3][12]

Below is a generalized diagram of a pyrazine-based inhibitor targeting a protein kinase and blocking a downstream signaling cascade, such as the RAS-ERK pathway, which is frequently activated in cancer.[14]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazine_Inhibitor Pyrazine-Based Kinase Inhibitor Pyrazine_Inhibitor->RTK Pyrazine_Inhibitor->RAF Inhibition

Caption: Generalized kinase inhibition by a pyrazine derivative blocking the RAS/RAF/MEK/ERK pathway.

Other Mechanisms

Beyond kinase inhibition, pyrazine derivatives employ various other mechanisms:

  • Proteasome Inhibition: Bortezomib reversibly inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic proteins in cancer cells.[8]

  • Reactive Oxygen Species (ROS) Induction: Some hybrids, like those derived from piperlongumine, can increase ROS levels, triggering apoptosis in cancer cells.[7]

  • Enzyme Inhibition: Pyrazine analogs have been developed as inhibitors for enzymes like pantothenate synthetase in M. tuberculosis and histone acetyltransferases (p300/CBP) in cancer.[10][13]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazine-based drug candidates. Studies have revealed several key structural features that influence biological activity.[15][16]

For instance, in a series of 1,2-dihydropyrido[3,4-b]pyrazines with antitumor activity, the following observations were made[16]:

  • The 4-amino group was essential for activity; its replacement destroyed the therapeutic effect.

  • The presence of a 6-substituent containing an aryl group was necessary for activity.

  • The oxidation state of the heterocyclic system was critical; both fully oxidized (1-deazapteridines) and further reduced (1-deaza-5,6,7,8-tetrahydropteridines) analogs showed diminished or no activity.

Similarly, for pyrazine-based CK2 inhibitors, derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety demonstrated potent inhibitory activities.[15] These SAR insights guide medicinal chemists in designing more effective and safer drugs.

Synthesis and Experimental Protocols

The synthesis of the pyrazine core and its derivatives can be achieved through various chemical methodologies.[17][18][19]

General Synthesis of Pyrazines

A classical and widely used method for synthesizing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[20][21] This is often followed by an oxidation step to form the aromatic pyrazine ring. More recent, greener approaches utilize catalysts like potassium tert-butoxide at room temperature, avoiding harsh conditions.[20][22] Other methods include the dehydrogenative coupling of β-amino alcohols catalyzed by manganese complexes.[23]

Pyrazine_Synthesis_Workflow start Starting Materials: - 1,2-Diamine - 1,2-Dicarbonyl step1 Condensation Reaction start->step1 intermediate Dihydropyrazine Intermediate step1->intermediate step2 Oxidation / Aromatization intermediate->step2 product Substituted Pyrazine step2->product step3 Further Functionalization (e.g., Suzuki Coupling) product->step3 final_product Target Pyrazine Derivative step3->final_product

Caption: A general workflow for the synthesis of functionalized pyrazine derivatives.

Key Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are outlines of common assays used to characterize pyrazine derivatives.

Protocol 1: Synthesis of a Pyrazine Derivative (General Example)

  • Reaction Setup: To a solution of a 1,2-dicarbonyl compound (1.0 eq) in aqueous methanol, add a 1,2-diamine (1.0 eq).

  • Catalysis: Add potassium tert-butoxide (t-BuOK) (0.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The initial condensation forms a dihydropyrazine intermediate, which spontaneously aromatizes.[20]

  • Work-up: Upon completion, neutralize the reaction mixture with a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final pyrazine derivative.[20]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

  • Cell Culture: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazine derivative (typically in a range from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[7]

Protocol 3: In Vitro Antitubercular Screening (MABA Assay)

  • Assay Setup: In a 96-well plate, serially dilute the test pyrazine compounds in Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well. Include positive (e.g., Pyrazinamide, Isoniazid) and negative (no drug) controls.

  • Incubation: Incubate the plates for 7 days at 37°C.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[10][11]

Conclusion

The pyrazine ring is a remarkably versatile and valuable scaffold in medicinal chemistry. Its presence in numerous approved drugs validates its importance and continued potential in drug discovery. The ongoing research into pyrazine derivatives continues to yield novel compounds with significant therapeutic promise against a wide range of diseases. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is paramount for medicinal chemists and drug development professionals seeking to harness the full potential of this privileged heterocyclic system to create the next generation of innovative medicines.

References

The Morpholine Scaffold: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocyclic ether amine, has emerged as a "privileged structure" in medicinal chemistry. Its unassuming architecture belies a profound impact on drug design, contributing to enhanced potency, selectivity, and pharmacokinetic profiles of numerous therapeutic agents. This technical guide delves into the multifaceted importance of the morpholine moiety, offering insights into its physicochemical properties, diverse biological activities, and its role in the synthesis of clinically successful drugs.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring's unique combination of a basic nitrogen atom and a polar ether oxygen atom within a flexible chair-like conformation bestows upon it a favorable balance of hydrophilic and lipophilic character. This translates to several key advantages in drug development:

  • Enhanced Aqueous Solubility: The polar nature of the morpholine ring often improves the water solubility of drug candidates, a critical factor for oral bioavailability and formulation.[1][2]

  • Metabolic Stability: The morpholine ring can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[1] Its oxidation generally leads to non-toxic derivatives, contributing to a better safety profile.[3]

  • Improved Permeability: The scaffold's ability to engage in hydrogen bonding and its overall physicochemical properties can facilitate passage across biological membranes, including the blood-brain barrier.[2][3]

  • Optimal Basicity: With a pKa of approximately 8.7, the morpholine nitrogen is weakly basic, which can be advantageous for receptor binding and reducing off-target effects associated with strongly basic amines.[1]

These properties have made the morpholine scaffold a go-to component for medicinal chemists seeking to optimize the "drug-like" qualities of their compounds.

Data Presentation: FDA-Approved Drugs Featuring the Morpholine Scaffold

The versatility of the morpholine scaffold is underscored by its presence in a wide array of FDA-approved drugs across various therapeutic areas. A significant portion of these are anticancer agents, highlighting the scaffold's importance in oncology.[1]

Drug NameTherapeutic AreaMechanism of Action
Gefitinib Oncology (NSCLC)Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site. The morpholine group enhances solubility and contributes to the overall binding affinity.
Linezolid AntibacterialAn oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[4][5][][7] The morpholine ring is crucial for its activity and pharmacokinetic profile.
Aprepitant AntiemeticA selective neurokinin-1 (NK1) receptor antagonist.[8] It blocks the binding of substance P in the central nervous system, preventing chemotherapy-induced nausea and vomiting.[8][9] The morpholine moiety is a key part of the pharmacophore.
Reboxetine AntidepressantA selective norepinephrine reuptake inhibitor (NRI), increasing the concentration of norepinephrine in the synaptic cleft.[10]
Moclobemide AntidepressantA reversible inhibitor of monoamine oxidase A (MAO-A), leading to increased levels of serotonin, norepinephrine, and dopamine.[10]
Rivaroxaban AnticoagulantA direct factor Xa inhibitor, which interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade.
Quizartinib Oncology (AML)A potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).

Experimental Protocols

Synthesis of Gefitinib

A common synthetic route to Gefitinib involves several key steps starting from 3-hydroxy-4-methoxybenzaldehyde. The following is a generalized protocol based on published literature:

  • Alkylation: The hydroxyl group of the starting material is alkylated using 1-bromo-3-chloropropane to introduce the side chain that will later be functionalized with the morpholine ring.

  • Nitration: The aromatic ring is nitrated, typically using nitric acid in a suitable solvent, to introduce a nitro group which will be later reduced to an amine.

  • Reduction: The nitro group is reduced to an amino group. Common reducing agents include iron powder in acetic acid or catalytic hydrogenation.[11]

  • Cyclization: The resulting amino-substituted intermediate is cyclized to form the quinazolinone core.

  • Chlorination: The hydroxyl group on the quinazolinone ring is converted to a chlorine atom, creating a reactive site for the final coupling step.

  • Amination: The chlorinated quinazolinone is coupled with 4-(3-morpholinopropyl)amine to introduce the morpholine moiety and yield Gefitinib.[12]

PI3K/mTOR Pathway Inhibition Assay

The inhibitory activity of compounds like Gefitinib on the PI3K/mTOR pathway can be assessed using various cellular assays. A common method involves the following steps:

  • Cell Culture: Cancer cell lines with a known activated PI3K/mTOR pathway (e.g., A549 non-small cell lung cancer cells) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., a morpholine-containing inhibitor) for a specified period. A known inhibitor like rapamycin can be used as a positive control.[13]

  • Cell Lysis: After treatment, the cells are lysed to release their protein content.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against phosphorylated forms of key downstream targets of the PI3K/mTOR pathway, such as Akt, p70S6K, and 4E-BP1.[13][14]

  • Detection and Quantification: The levels of phosphorylated proteins are detected using chemiluminescence or fluorescence and quantified to determine the inhibitory effect of the compound. A decrease in the phosphorylation of these target proteins indicates inhibition of the PI3K/mTOR pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation p70S6K->Proliferation eIF4E->Proliferation Gefitinib Gefitinib (Morpholine-containing) Gefitinib->RTK inhibits

Caption: PI3K/mTOR signaling pathway inhibited by Gefitinib.

Aprepitant_NK1_Signaling_Pathway Chemotherapy Chemotherapy SubstanceP Substance P Chemotherapy->SubstanceP induces release NK1R NK1 Receptor SubstanceP->NK1R binds to VomitingCenter Vomiting Center (Brainstem) NK1R->VomitingCenter activates Emesis Nausea & Vomiting VomitingCenter->Emesis Aprepitant Aprepitant (Morpholine-containing) Aprepitant->NK1R blocks

Caption: Aprepitant's mechanism of action on the NK1 receptor pathway.

Linezolid_Mechanism_of_Action mRNA mRNA InitiationComplex 70S Initiation Complex mRNA->InitiationComplex Ribosome50S 50S Ribosomal Subunit Ribosome50S->InitiationComplex Ribosome30S 30S Ribosomal Subunit Ribosome30S->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Linezolid Linezolid (Morpholine-containing) Linezolid->Ribosome50S binds to 23S rRNA Linezolid->InitiationComplex prevents formation

Caption: Linezolid's inhibition of bacterial protein synthesis.

Gefitinib_Synthesis_Workflow Start 3-Hydroxy-4- methoxybenzaldehyde Step1 Alkylation Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Chlorination Step4->Step5 Step6 Amination with Morpholine derivative Step5->Step6 End Gefitinib Step6->End

Caption: A generalized synthetic workflow for Gefitinib.

Conclusion

The morpholine scaffold is a testament to the power of subtle structural modifications in drug design. Its ability to confer favorable physicochemical and pharmacokinetic properties has cemented its status as a privileged scaffold in medicinal chemistry. From oncology to infectious diseases and central nervous system disorders, the impact of morpholine-containing drugs is undeniable. As drug discovery continues to evolve, the strategic incorporation of the morpholine moiety will undoubtedly remain a key strategy for the development of novel, effective, and safe therapeutic agents. The insights provided in this guide aim to equip researchers and drug development professionals with a deeper understanding of this remarkable heterocyclic system and its potential to address ongoing medical challenges.

References

The Reactivity of the C-Br Bond in Bromopyrazine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopyrazines are a critical class of heteroaromatic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The carbon-bromine (C-Br) bond in these scaffolds serves as a key functional handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the C-Br bond in bromopyrazine compounds, with a focus on reactions of significant interest to the drug development community. We will explore the factors influencing this reactivity and provide an overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate comparative analysis. Furthermore, this guide will delve into the biological significance of bromopyrazine-containing molecules by illustrating their interactions with key signaling pathways implicated in various diseases.

Introduction: The Significance of Bromopyrazines in Medicinal Chemistry

Pyrazine-containing molecules are prevalent in numerous FDA-approved drugs and clinical candidates, often serving as crucial pharmacophores that engage with biological targets.[1] The pyrazine ring, an electron-deficient aromatic system, imparts unique electronic and steric properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles. The introduction of a bromine atom onto the pyrazine ring provides a versatile anchor for a wide array of synthetic transformations, making bromopyrazines indispensable precursors in drug discovery programs.[2] The ability to selectively functionalize the C-Br bond allows for the systematic exploration of chemical space and the optimization of lead compounds.

Factors Influencing the Reactivity of the C-Br Bond in Bromopyrazines

The reactivity of the C-Br bond in bromopyrazine compounds is primarily governed by the electronic nature of the pyrazine ring and the position of the bromine atom.

  • Electron-Deficient Nature of the Pyrazine Ring: Pyrazine is a π-deficient heteroaromatic ring due to the presence of two electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. Consequently, the C-Br bond in bromopyrazines is activated towards nucleophilic aromatic substitution (SNAr) and is a competent partner in various palladium-catalyzed cross-coupling reactions.

  • Positional Isomerism: The position of the bromine atom on the pyrazine ring significantly influences its reactivity. The carbon atoms adjacent to the nitrogen atoms (C2, C3, C5, and C6) have differing electron densities. Generally, positions ortho and para to the ring nitrogens are more electron-deficient and thus more reactive in SNAr reactions. In the context of palladium-catalyzed couplings, the steric environment around the C-Br bond also plays a crucial role.

Below is a logical diagram illustrating the key factors that dictate the reactivity of the C-Br bond in bromopyrazine compounds.

G Factors Influencing C-Br Bond Reactivity in Bromopyrazines Reactivity C-Br Bond Reactivity ElectronicEffects Electronic Effects Reactivity->ElectronicEffects StericEffects Steric Effects Reactivity->StericEffects ReactionType Reaction Type Reactivity->ReactionType PyrazineRing Electron-Deficient Pyrazine Ring ElectronicEffects->PyrazineRing Substituents Ring Substituents (EDG/EWG) ElectronicEffects->Substituents BrominePosition Position of Bromine (ortho, meta, para to N) ElectronicEffects->BrominePosition StericEffects->BrominePosition LigandBulk Ligand Bulk (in Cross-Coupling) StericEffects->LigandBulk SubstrateSize Substrate Size StericEffects->SubstrateSize CrossCoupling Palladium-Catalyzed Cross-Coupling ReactionType->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr MetalHalogen Metal-Halogen Exchange ReactionType->MetalHalogen

Caption: Factors influencing C-Br bond reactivity.

Key Synthetic Transformations of Bromopyrazines

The C-Br bond in bromopyrazines can be functionalized through a variety of powerful synthetic methods. The most prominent among these are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and they are particularly well-suited for the functionalization of bromopyrazines.[3] These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[4][5] For bromopyrazines, this reaction is highly effective for introducing aryl, heteroaryl, and vinyl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines (as a proxy for Bromopyrazines)

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃aq. Media110-95[6]
22-BromopyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃aq. Media110-92[6]
34-BromopyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃aq. Media110-98[6]
43,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801285[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyrazine.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9] This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities.

Quantitative Data for Buchwald-Hartwig Amination of Bromo-N-heterocycles

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-imidazoleAnilinePd₂(dba)₃ (2)XPhos (8)K₃PO₄Dioxane1001281[10]
24-Bromo-1H-pyrazoleMorpholinePd₂(dba)₃ (2)tBuBrettPhos (8)K₃PO₄Dioxane1001292[10]
32-Bromo-1H-imidazoleCyclopentylaminetBuBrettPhos Pd G3 (4)-LiHMDSTHF651278[10]
43-Bromo-2-aminopyridineMorpholineRuPhos Pd G3 (4)-LiHMDSTHF651292[8]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Morpholine

  • To an oven-dried Schlenk tube, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add morpholine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-(morpholino)pyrazine.[11]

  • Sonogashira Coupling: For the synthesis of alkynylpyrazines.

  • Stille Coupling: Utilizes organotin reagents for C-C bond formation.[3][12]

  • Negishi Coupling: Employs organozinc reagents for C-C bond formation.[13][14][15]

Below is a diagram illustrating the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G General Catalytic Cycle for Palladium Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling R-Pd(II)L_n-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X (Bromopyrazine) ArylHalide->OxAdd Organometallic R'-M (e.g., R'B(OH)₂, R'ZnX) Organometallic->Transmetal

Caption: Palladium cross-coupling catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes bromopyrazines susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by additional electron-withdrawing groups.[16] This reaction involves the attack of a nucleophile on the carbon bearing the bromine atom, followed by the departure of the bromide ion. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromo-5-nitropyrazine with Sodium Methoxide

  • Dissolve 2-bromo-5-nitropyrazine (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol, 1.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at 50 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methoxy-5-nitropyrazine.

Bromopyrazines in Drug Discovery: Targeting Signaling Pathways

Bromopyrazine scaffolds are integral to a multitude of kinase inhibitors and other therapeutic agents.[17] These molecules often exert their biological effects by modulating the activity of key proteins in cellular signaling cascades.

Pyrazine-Based Kinase Inhibitors

Many pyrazine-containing compounds are potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[18]

The c-Met and VEGFR-2 receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis.[19] Aberrant activation of these pathways is a hallmark of many cancers. Several pyrazine-based inhibitors have been developed to target these kinases.

The following diagram illustrates the c-Met and VEGFR-2 signaling pathways and indicates the point of inhibition by pyrazine-based drugs.

G c-Met and VEGFR-2 Signaling Pathways and Inhibition cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K_cMet PI3K cMet->PI3K_cMet RAS_cMet RAS cMet->RAS_cMet AKT_cMet AKT PI3K_cMet->AKT_cMet Proliferation_cMet Proliferation, Survival, Invasion AKT_cMet->Proliferation_cMet RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet ERK_cMet->Proliferation_cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 RAS_VEGFR2 RAS VEGFR2->RAS_VEGFR2 Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis AKT_VEGFR2 AKT PI3K_VEGFR2->AKT_VEGFR2 AKT_VEGFR2->Angiogenesis RAF_VEGFR2 RAF RAS_VEGFR2->RAF_VEGFR2 MEK_VEGFR2 MEK RAF_VEGFR2->MEK_VEGFR2 ERK_VEGFR2 ERK MEK_VEGFR2->ERK_VEGFR2 ERK_VEGFR2->Angiogenesis Inhibitor Pyrazine-Based Kinase Inhibitor Inhibitor->cMet Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of c-Met and VEGFR-2 pathways.

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF) and is implicated in pain and cancer.[20] Pyrazine-based molecules have been identified as potent TrkA inhibitors.

The diagram below depicts the TrkA signaling cascade and the inhibitory action of pyrazine-based compounds.

G TrkA Signaling Pathway and Inhibition NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS AKT AKT PI3K->AKT Survival Neuronal Survival and Differentiation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Inhibitor Pyrazine-Based TrkA Inhibitor Inhibitor->TrkA Inhibition

Caption: Inhibition of the TrkA signaling pathway.

Bromopyrazine Derivatives as GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in a vast array of physiological processes.[9] While less common than kinase inhibitors, pyrazine-containing molecules have also been explored as modulators of GPCR activity.

The following is a simplified representation of a generic GPCR signaling cascade.

G Generic GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Modulator Pyrazine-Based Modulator Modulator->GPCR Allosteric Modulation

Caption: Generic GPCR signaling cascade.

Experimental Workflow: High-Throughput Screening of Bromopyrazine Libraries

High-throughput screening (HTS) is a crucial tool in modern drug discovery for identifying hit compounds from large chemical libraries. The following diagram outlines a typical workflow for screening a library of bromopyrazine derivatives.

G High-Throughput Screening Workflow for Bromopyrazine Libraries Library Bromopyrazine Library Synthesis Plate Assay Plate Preparation Library->Plate Dispense Compound Dispensing Plate->Dispense Assay Biological Assay (e.g., Kinase Assay) Dispense->Assay Readout Signal Detection (e.g., Fluorescence) Assay->Readout DataAnalysis Data Analysis and Hit Identification Readout->DataAnalysis HitValidation Hit Validation and Dose-Response DataAnalysis->HitValidation LeadOpt Lead Optimization HitValidation->LeadOpt

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-(6-Bromopyrazin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of carbon-nitrogen bonds on electron-deficient heteroaromatic systems. This protocol outlines the necessary reagents, equipment, and procedural steps, along with purification and characterization details. The presented data and workflow are intended to enable researchers to reliably synthesize this compound for further application in pharmaceutical research and development.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrazine core is a prevalent scaffold in numerous approved drugs and clinical candidates, often imparting desirable pharmacokinetic properties. The morpholine moiety is also a common feature in drug molecules, typically improving solubility and metabolic stability. The bromo-substituent on the pyrazine ring provides a reactive handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening and lead optimization. The synthesis of this compound is therefore of significant interest to medicinal chemists and drug development professionals. The protocol described herein utilizes the reaction of 2,6-dibromopyrazine with morpholine.

Signaling Pathway and Experimental Workflow

Reaction Scheme: Nucleophilic Aromatic Substitution

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrazine ring is susceptible to attack by the nucleophilic nitrogen of morpholine, leading to the displacement of one of the bromide substituents.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2,6-Dibromopyrazine 2,6-Dibromopyrazine Target This compound 2,6-Dibromopyrazine->Target + Morpholine Morpholine Morpholine Morpholine->Target Reagents Base (e.g., Triethylamine) Solvent (e.g., DMF, Dioxane) Reagents->Target Heat Heat (e.g., 80-120 °C) Heat->Target Byproduct Triethylammonium bromide Target->Byproduct + Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The overall experimental process, from reaction setup to product isolation and characterization, is outlined below.

experimental_workflow start Start: Assemble Reaction Apparatus reactants Charge Flask with: - 2,6-Dibromopyrazine - Solvent (e.g., DMF) - Morpholine - Triethylamine start->reactants heating Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS reactants->heating workup Aqueous Work-up: - Cool to Room Temperature - Quench with Water - Extract with Organic Solvent heating->workup purification Purification: - Dry Organic Layer - Concentrate in vacuo - Purify by Column Chromatography workup->purification characterization Product Characterization: - NMR (1H, 13C) - Mass Spectrometry (MS) - Melting Point (m.p.) purification->characterization end End: Pure Product characterization->end

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol

This protocol is based on analogous nucleophilic aromatic substitution reactions found in the literature.

Materials:

  • 2,6-Dibromopyrazine

  • Morpholine

  • Triethylamine (Et3N) or other suitable base (e.g., K2CO3, DIPEA)

  • Dimethylformamide (DMF), Dioxane, or other suitable high-boiling point solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyrazine (1.0 eq).

  • Addition of Reagents: Add a suitable solvent such as DMF (to make a 0.1-0.5 M solution). To this solution, add morpholine (1.1-1.5 eq) followed by triethylamine (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). A typical TLC eluent would be 20-30% ethyl acetate in hexanes.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2,6-Dibromopyrazine
Reagents Morpholine, Triethylamine
Solvent DMF
Temperature 100 °C
Reaction Time 12 hours
Yield 70-90%
Purity >95% (after chromatography)
Melting Point Not widely reported
Molecular Weight 244.09 g/mol

Characterization Data (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ ~ 8.0-8.2 (s, 1H, pyrazine-H), 7.8-8.0 (s, 1H, pyrazine-H), 3.8-3.9 (t, 4H, -O-CH2-), 3.6-3.7 (t, 4H, -N-CH2-).

  • 13C NMR (CDCl3, 101 MHz): δ ~ 155, 145, 140, 135, 66, 44.

  • Mass Spectrometry (ESI): m/z 244.0, 246.0 [M+H]+ (characteristic isotopic pattern for a bromine-containing compound).

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This compound serves as a versatile intermediate for the development of novel chemical entities in drug discovery. The straightforward SNAr reaction, coupled with a standard purification procedure, makes this synthesis accessible to researchers with a basic knowledge of organic synthesis techniques. The provided workflow and data serve as a comprehensive guide for the successful preparation and characterization of this important building block.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Pyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyrazin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds. This guide includes a comprehensive overview of the reaction, a comparison of different catalytic systems, detailed step-by-step experimental procedures, and troubleshooting advice. The information is intended to enable researchers to reliably synthesize and utilize this important compound in their research and development endeavors.

Introduction

The 4-(pyrazin-2-yl)morpholine scaffold is of significant interest in pharmaceutical research due to the prevalence of both pyrazine and morpholine moieties in biologically active molecules.[1] Pyrazine derivatives are found in numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities. Similarly, the morpholine ring is a common feature in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The combination of these two heterocycles in 4-(pyrazin-2-yl)morpholine makes it an attractive starting material for the synthesis of novel drug candidates.

The most common and efficient method for the synthesis of 4-(pyrazin-2-yl)morpholine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a general and high-yielding route to N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines. The reaction is known for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.

Reaction Overview and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide (e.g., 2-chloropyrazine) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product, 4-(pyrazin-2-yl)morpholine, and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_halide L_nPd(II)(Ar)(X) oxidative_addition->pdII_halide amine_coordination Amine Coordination & Deprotonation pdII_halide->amine_coordination R_2NH, Base pdII_amido L_nPd(II)(Ar)(NR_2) amine_coordination->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Ar-NR_2 reagents Reagents: - 2-Halopyrazine (Ar-X) - Morpholine (R_2NH) - Base cluster_cycle cluster_cycle product Product: 4-(Pyrazin-2-yl)morpholine (Ar-NR_2)

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparison of Synthetic Protocols

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Buchwald-Hartwig amination. Below is a table summarizing a reported protocol for the synthesis of 4-(pyrazin-2-yl)morpholine and a closely related example for comparison.

ParameterProtocol 1: Synthesis of 4-(Pyrazin-2-yl)morpholine[1]Protocol 2: Related Amination of 2-Bromopyridine
Heteroaryl Halide 2-Chloropyrazine2-Bromopyridine
Amine MorpholineVarious volatile amines
Palladium Source Pd(OAc)₂ (1 mol%)Not specified, likely a Pd(0) or Pd(II) precatalyst
Ligand PTABS (2 mol%)Not specified, but bulky, electron-rich phosphines are common
Base Triethylamine (1.5 equiv.)Not specified, but strong bases like NaOtBu are typical
Solvent Dry DMFToluene or other non-polar aprotic solvents
Temperature Room TemperatureOften elevated temperatures (e.g., 80-110 °C)
Reaction Time 4 hoursVaries, can be rapid with optimized conditions
Yield 83%Generally high with appropriate catalyst/ligand

Note: PTABS is a phosphatriazene adamantyl butane saltone ligand.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Pyrazin-2-yl)morpholine from 2-Chloropyrazine[1]

This protocol is based on the method described by Bandaru, S. S. M., et al. (2018).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphatriazene adamantyl butane saltone (PTABS)

  • 2-Chloropyrazine

  • Morpholine

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Nitrogen gas (inert atmosphere)

  • Standard Schlenk line equipment

  • Oven-dried glassware

experimental_workflow start Start setup Set up oven-dried Schlenk tube under Nitrogen atmosphere start->setup add_solids Add Pd(OAc)₂ and PTABS setup->add_solids add_liquids Add dry DMF, 2-chloropyrazine, triethylamine, and morpholine add_solids->add_liquids react Stir at room temperature for 4 hours add_liquids->react monitor Monitor reaction progress by TLC react->monitor workup Purify crude product by column chromatography monitor->workup isolate Isolate pure 4-(pyrazin-2-yl)morpholine workup->isolate end End isolate->end

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 4-(6-Bromopyrazin-2-yl)morpholine as a key building block. This protocol is designed to guide researchers in the synthesis of novel 4-(6-arylpyrazin-2-yl)morpholine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine and pyrazine scaffolds in biologically active molecules.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules with diverse therapeutic applications.[5] this compound is a valuable heterocyclic starting material. The pyrazine ring is a common feature in many biologically active compounds, and the morpholine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1][2][3] The bromine atom on the pyrazine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The resulting 4-(6-arylpyrazin-2-yl)morpholine derivatives are scaffolds with potential applications in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, owing to the known biological activities of similar nitrogen-containing heterocyclic compounds.[6][7][8]

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions with substrates structurally similar to this compound, such as other brominated pyrazines and pyridines. The yields and optimal conditions will vary depending on the specific boronic acid used.

Catalyst (mol%)Ligand (if applicable)BaseSolvent(s)Temperature (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2260-90[9]
Pd(PPh₃)₄ (5-10)-Na₂CO₃ (2M aq.)Toluene/MeOH801577-82[10]
PdCl₂(dppf) (3-5)dppfK₂CO₃Toluene/EtOH/H₂O80-10012-2465-95
Pd(OAc)₂ (2-5)XPhosK₃PO₄1,4-Dioxane/H₂O10015-20Good to Excellent
Pd₂(dba)₃ (2)SPhosK₂CO₃Toluene/H₂O10012High

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a few minutes to ensure homogeneity, and then heat the reaction to the desired temperature (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(6-arylpyrazin-2-yl)morpholine product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetal [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product 4-(6-Arylpyrazin-2-yl)morpholine (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base Borate [Ar'B(OH)₃]⁻ ArBOH2->Borate Base Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram:

Suzuki_Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert add_solv_cat Add Solvents (Dioxane/H₂O) and Palladium Catalyst inert->add_solv_cat reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_solv_cat->reaction workup Aqueous Work-up: Dilute, Wash with H₂O & Brine reaction->workup purify Purification: Dry, Concentrate, Column Chromatography workup->purify characterize Characterization: NMR, Mass Spectrometry purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for Suzuki coupling.

Application Notes

The 4-(6-arylpyrazin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry. The introduction of various aryl and heteroaryl groups via the Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity.

  • Anticancer Drug Discovery: Many kinase inhibitors feature a morpholine-substituted heterocyclic core. The products of this reaction can be screened for inhibitory activity against various kinases implicated in cancer, such as PI3K and mTOR.[11] The pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine cores, which are structurally related to the pyrazine core, have been explored as mTOR inhibitors.[11]

  • Anti-inflammatory Agents: The quinazoline scaffold, which also contains a pyrimidine ring fused to a benzene ring, has been investigated for the development of selective COX-II inhibitors for the treatment of inflammation.[12] The synthesized compounds could be evaluated for their potential as anti-inflammatory agents.

  • Central Nervous System (CNS) Applications: The morpholine moiety is often incorporated into CNS-active compounds to improve their properties.[3] The synthesized derivatives could be explored for their potential in treating neurodegenerative diseases or other CNS disorders.

  • Antimicrobial Agents: Pyrazoline derivatives, which are five-membered nitrogen-containing heterocycles, have shown a broad spectrum of antimicrobial activities.[6][7][8] The 4-(6-arylpyrazin-2-yl)morpholine compounds could be screened for antibacterial and antifungal properties.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.[1] The reaction's broad substrate scope and functional group tolerance have made it a superior alternative to traditional methods for C-N bond formation.[1]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-(6-Bromopyrazin-2-yl)morpholine with various primary and secondary amines. The pyrazine moiety is a common scaffold in pharmacologically active compounds, and the ability to functionalize it through C-N bond formation is of significant interest.

General Reaction Scheme

The general reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

cluster_0 Buchwald-Hartwig Amination Amine R¹R²NH Product Target Product Amine->Product Bromopyrazine This compound Bromopyrazine->Product Catalyst Pd Catalyst Ligand, Base Catalyst->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Components and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-deficient heteroaryl bromides like this compound, specific conditions are often required for optimal results.

Table 1: Recommended Catalysts, Ligands, and Bases
ComponentRecommended ReagentsRationale & Considerations
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Phosphine Ligands XPhos, RuPhos, DavePhos, JohnPhos, BINAP, dpppThe choice of ligand is critical and often substrate-dependent. Biarylphosphine ligands like XPhos and RuPhos are generally effective for coupling secondary amines.[4] For primary amines, ligands like BrettPhos can be advantageous.[5]
Bases NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine. NaOtBu and KOtBu are commonly used.[6][7] Weaker bases like Cs₂CO₃ may be suitable for sensitive substrates.[8]
Solvents Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

Protocol 1: General Procedure for Coupling with Secondary Amines

This protocol is adapted from procedures for the amination of related heteroaryl bromides.[9][10]

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk tube or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Primary Amines

For primary amines, a different ligand and potentially a different palladium source may be beneficial.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Pd(OAc)₂

  • RuPhos or BrettPhos

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dioxane

  • Nitrogen or Argon gas

  • Sealed reaction vial

Procedure:

  • To an oven-dried sealed reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).

  • Add potassium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Seal the vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add the primary amine (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism and Workflow

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a series of well-defined steps.[1][5]

Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R¹R²NH Deprot Deprotonation AmineCoord->Deprot + Base RedElim Reductive Elimination Deprot->RedElim - Base-H⁺ - Br⁻ BaseH Base-H⁺ Deprot->BaseH RedElim->Pd0 Product Product R¹R²N-Ar RedElim->Product ArBr Ar-Br (Bromopyrazine) ArBr->OxAdd Amine R¹R²NH (Amine) Amine->AmineCoord Base Base Base->Deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Bromopyrazine, Pd Catalyst, Ligand, Base Setup->Reagents SolventAmine Add Anhydrous Solvent and Amine Reagents->SolventAmine Heating Heat and Stir SolventAmine->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Yields: If the reaction yield is low, consider screening different ligands and bases. The stoichiometry of the ligand to the palladium source can also be critical. Increasing the reaction temperature or time may also improve conversion.

  • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.

  • Side Reactions: The formation of hydrodehalogenation byproducts (where the bromine is replaced by a hydrogen) can sometimes be observed. This can be minimized by careful selection of the ligand and reaction conditions.

  • Substrate Scope: The reactivity of the amine nucleophile plays a significant role. Sterically hindered or electron-poor amines may require more forcing conditions or specialized catalyst systems.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium and potassium tert-butoxide are strong bases and are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Reactions performed in sealed tubes can build up pressure. Use appropriate safety shielding.

References

The Pivotal Role of 4-(6-Bromopyrazin-2-yl)morpholine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(6-Bromopyrazin-2-yl)morpholine has emerged as a critical building block in the design and synthesis of a new generation of kinase inhibitors. Its unique structural features, combining a reactive bromo-pyrazine core with a solubilizing morpholine moiety, make it an ideal scaffold for developing targeted therapies against various cancers and other proliferative diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key cellular signaling pathways, particularly the PI3K/Akt/mTOR and DNA-PK pathways.

Application Notes

The pyrazine ring of this compound serves as a versatile anchor for the introduction of various substituents, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets. The morpholine group is a well-established "hinge-binder" motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[1] Furthermore, the morpholine moiety often enhances the pharmacokinetic properties of the resulting drug candidates, including solubility and metabolic stability.

Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer progression:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. Morpholine-containing pyrimidine and quinazoline derivatives have demonstrated potent inhibition of PI3K isoforms.[2][3]

  • Mammalian Target of Rapamycin (mTOR): As a central regulator of cell growth and proliferation, mTOR is another critical target in oncology. Dual PI3K/mTOR inhibitors have been developed to simultaneously block this pathway at two key nodes.[1]

  • DNA-dependent Protein Kinase (DNA-PK): This kinase plays a crucial role in the repair of DNA double-strand breaks. Inhibitors of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

The following sections provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, along with a summary of their biological activities.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors incorporating a pyrazinylmorpholine or a similar morpholine-heterocycle scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell-based Assay IC50 (µM)Reference Compound
15e (thieno[3,2-d]pyrimidine derivative) PI3K p110α2.00.58 (A375 melanoma)Not specified
Compound 29 (pyrazolylaminoquinazoline derivative) FGFR11.2Not specifiedNot specified
FGFR21.8
FGFR33.0
ZSTK474 analog 6a (ethanolamine replacement) PI3Kα9.9Not specifiedZSTK474
ZSTK474 analog 6b (diethanolamine replacement) PI3Kα3.7Not specifiedZSTK474
Bifunctional Inhibitor 6s MEK352Not specifiedNot specified
PI3Kα107
PI3Kδ108

Note: Data is compiled from various sources and direct comparison may not be appropriate due to different assay conditions. The compounds listed are structurally related to potential derivatives of this compound.[2][4][5]

Experimental Protocols

Protocol 1: Synthesis of a 6-Aryl-2-(morpholin-4-yl)pyrazine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)

  • Base (e.g., potassium carbonate - K2CO3)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst (0.05 - 0.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-(morpholin-4-yl)pyrazine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8][9]

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow: Kinase Inhibitor Synthesis and Screening

Kinase_Inhibitor_Workflow start Starting Material: This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization synthesis->purification library Compound Library purification->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for kinase inhibitor development.

References

Application Notes and Protocols: The Role of 4-(6-Bromopyrazin-2-yl)morpholine in the Development of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is a privileged pharmacophore in the design of PI3K inhibitors, known to form crucial hydrogen bond interactions with the hinge region of the kinase domain.[2][3] This document outlines the application of 4-(6-Bromopyrazin-2-yl)morpholine , a key building block, in the synthesis of a novel class of potent and selective PI3K inhibitors. We provide detailed synthetic protocols, hypothetical quantitative data for a representative compound, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The PI3K family of lipid kinases is a central node in cellular signaling, and its aberrant activation is a frequent event in tumorigenesis.[4] This has made the PI3K pathway a highly attractive target for the development of cancer therapeutics.[4] A significant number of PI3K inhibitors incorporate a morpholine group, which has been shown to be instrumental for potent enzymatic inhibition.[3][5] The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket of the PI3K enzyme.[2]

The 2-morpholinopyrazine scaffold is a promising core for the development of new PI3K inhibitors. The pyrazine ring serves as a versatile platform that can be readily functionalized to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. This compound is a valuable starting material for the synthesis of such compounds, as the bromine atom can be strategically replaced through various cross-coupling reactions to introduce a diversity of substituents.[6]

This document describes a representative, hypothetical PI3K inhibitor, Compound 1 (4-(6-(4-aminophenyl)pyrazin-2-yl)morpholine) , synthesized from this compound. We present its hypothetical inhibitory activity against Class I PI3K isoforms and a detailed protocol for its synthesis and characterization.

Data Presentation

The inhibitory activity of the hypothetical Compound 1 against the four Class I PI3K isoforms is summarized in the table below. The data is presented as IC50 values (the half-maximal inhibitory concentration) and is based on typical values for potent morpholino-containing PI3K inhibitors.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Compound 1 1515012025
ZSTK474[7]5.016620.83.9

Data for Compound 1 is hypothetical and for illustrative purposes only.

Experimental Protocols

Synthesis of Compound 1: 4-(6-(4-aminophenyl)pyrazin-2-yl)morpholine

This protocol details the synthesis of Compound 1 from This compound via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add a 2M aqueous solution of Na2CO3 (3.0 eq) and 1,4-dioxane to the vessel.

  • Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Compound 1 .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PI3K Enzyme Inhibition Assay

The inhibitory activity of Compound 1 against the Class I PI3K isoforms (α, β, γ, and δ) can be determined using a commercially available ADP-Glo™ Kinase Assay.

Procedure:

  • Prepare a serial dilution of Compound 1 in a suitable buffer (e.g., DMSO).

  • In a 384-well plate, add the PI3K enzyme, the lipid substrate (phosphatidylinositol-4,5-bisphosphate, PIP2), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

PI3K Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound1 Compound 1 Compound1->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 1.

Synthetic Workflow for Compound 1

Synthesis_Workflow Start This compound Reaction Suzuki Coupling Start->Reaction Reagent 4-Aminophenylboronic Ester Pd(dppf)Cl2, Na2CO3 Reagent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Compound 1 (4-(6-(4-aminophenyl)pyrazin-2-yl)morpholine) Purification->Product

Caption: Workflow for the synthesis of Compound 1 via Suzuki coupling.

Logical Relationship of SAR

SAR_Logic Scaffold 2-Morpholinopyrazine Core Bromo 6-Bromo Substituent Scaffold->Bromo Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromo->Coupling Diversity Diverse R-groups (Aryl, Heteroaryl, etc.) Coupling->Diversity Optimization Optimization of: - Potency - Selectivity - ADME Properties Diversity->Optimization

Caption: Logic for SAR exploration using the 2-morpholinopyrazine scaffold.

References

Derivatisierung von 4-(6-Bromopyrazin-2-yl)morpholin für SAR-Studien: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 4-(6-Bromopyrazin-2-yl)morpholin, einer Schlüsselverbindung für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Die hier vorgestellten Methoden konzentrieren sich auf Palladium-katalysierte Kreuzkupplungsreaktionen, insbesondere die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung, um eine diverse Bibliothek von Analoga für das Screening auf biologische Aktivität zu generieren.

Einleitung

4-(6-Bromopyrazin-2-yl)morpholin ist ein vielseitiges chemisches Intermediat, das sich hervorragend für die Wirkstoffforschung eignet. Die Präsenz des Bromatoms am Pyrazinring ermöglicht eine gezielte Funktionalisierung zur systematischen Untersuchung, wie sich unterschiedliche Substituenten auf die biologische Aktivität auswirken. Solche SAR-Studien sind fundamental, um das pharmakophore Potential einer Leitstruktur zu verstehen und zu optimieren. Pyrazin-Derivate haben bereits vielversprechende Aktivitäten als Inhibitoren von Kinasen wie PI3K, PIM-1 oder CDK9 gezeigt.[1][2][3]

Chemische Derivatisierungsstrategien

Die Derivatisierung des 4-(6-Bromopyrazin-2-yl)morpholin-Kerns erfolgt primär an der C6-Position des Pyrazinrings durch Austausch des Bromatoms. Die beiden leistungsfähigsten Methoden hierfür sind die Suzuki-Kupplung zur Bildung von C-C-Bindungen und die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen.

G cluster_workflow Experimenteller Arbeitsablauf cluster_reactions Derivatisierungsreaktionen Start Start Derivatisierung Derivatisierung Start->Derivatisierung 4-(6-Bromopyrazin-2-yl)morpholin Aufreinigung Aufreinigung Derivatisierung->Aufreinigung Reaktionsgemisch Suzuki Suzuki-Kupplung (C-C Bindung) Derivatisierung->Suzuki Buchwald Buchwald-Hartwig-Aminierung (C-N Bindung) Derivatisierung->Buchwald Charakterisierung Charakterisierung Aufreinigung->Charakterisierung Gereinigtes Derivat Biolog_Testung Biologische Testung Charakterisierung->Biolog_Testung Strukturell bestätigtes Derivat SAR_Analyse SAR-Analyse Biolog_Testung->SAR_Analyse Aktivitätsdaten (z.B. IC50)

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und müssen möglicherweise für spezifische Substrate optimiert werden.

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung zur Synthese von 4-(6-Aryl-pyrazin-2-yl)morpholin-Derivaten

Diese Methode beschreibt die Synthese von C-C-gekoppelten Analoga.

Materialien:

  • 4-(6-Bromopyrazin-2-yl)morpholin

  • Entsprechendes Aryl- oder Heteroarylboronsäure-Derivat (1.2 Äquivalente)

  • Palladium(II)-acetat (Pd(OAc)₂, 0.05 Äquivalente)

  • Tricyclohexylphosphin (PCy₃, 0.1 Äquivalente)

  • Kaliumphosphat (K₃PO₄, 2.0 Äquivalente)

  • Toluol/Wasser (5:1), entgast

  • Reaktionsgefäß (z.B. Schlenkrohr)

  • Inertgasatmosphäre (Argon oder Stickstoff)

Durchführung:

  • In einem trockenen Reaktionsgefäß werden 4-(6-Bromopyrazin-2-yl)morpholin, das Boronsäure-Derivat, Palladium(II)-acetat, Tricyclohexylphosphin und Kaliumphosphat vorgelegt.

  • Das Gefäß wird evakuiert und mit Inertgas gefüllt (diesen Vorgang 3x wiederholen).

  • Das entgaste Toluol/Wasser-Gemisch wird hinzugefügt.

  • Die Reaktionsmischung wird unter Rühren für 12-24 Stunden auf 100 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser und Ethylacetat verdünnt.

  • Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte Produkt zu isolieren.

Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 4-(6-(Arylamino)pyrazin-2-yl)morpholin-Derivaten

Diese Methode beschreibt die Synthese von C-N-gekoppelten Analoga.[4][5][6]

Materialien:

  • 4-(6-Bromopyrazin-2-yl)morpholin

  • Entsprechendes primäres oder sekundäres Amin (1.2 Äquivalente)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 0.02 Äquivalente)

  • Xantphos (0.04 Äquivalente)

  • Cäsiumcarbonat (Cs₂CO₃, 1.5 Äquivalente)

  • Toluol oder Dioxan, wasserfrei und entgast

  • Reaktionsgefäß (z.B. Schlenkrohr)

  • Inertgasatmosphäre (Argon oder Stickstoff)

Durchführung:

  • In einem trockenen Reaktionsgefäß werden 4-(6-Bromopyrazin-2-yl)morpholin, Pd₂(dba)₃, Xantphos und Cäsiumcarbonat vorgelegt.

  • Das Gefäß wird evakuiert und mit Inertgas gefüllt (diesen Vorgang 3x wiederholen).

  • Das wasserfreie, entgaste Lösungsmittel (Toluol oder Dioxan) und anschließend das Amin werden hinzugefügt.

  • Die Reaktionsmischung wird unter Rühren für 8-16 Stunden auf 110 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung durch Celite filtriert, um die anorganischen Salze zu entfernen.

  • Das Filtrat wird im Vakuum eingeengt.

  • Der Rückstand wird in Dichlormethan aufgenommen, mit Wasser gewaschen, über Natriumsulfat getrocknet und erneut eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt.

Datenpräsentation für SAR-Studien

Die biologische Aktivität der synthetisierten Derivate wird typischerweise als IC₅₀-Wert (die Konzentration, bei der 50% der maximalen Inhibierung erreicht wird) bestimmt. Die Zusammenfassung dieser Daten in einer Tabelle ermöglicht einen direkten Vergleich und die Ableitung von Struktur-Wirkungs-Beziehungen.

Tabelle 1: Hypothetische SAR-Daten für 4-(6-substituierte-Pyrazin-2-yl)morpholin-Derivate als PIM-1 Kinase-Inhibitoren. (Daten sind beispielhaft und basieren auf publizierten Daten für ähnliche Pyrazin-Derivate[2])

VerbindungR-Gruppe (an C6)PIM-1 Kinase IC₅₀ (µM)
Ausgangsstoff -Br> 50
1a -Phenyl15.2
1b -4-Fluorophenyl8.5
1c -4-Methoxyphenyl22.1
1d -Thiophen-2-yl11.8
2a -NH-Phenyl9.3
2b -NH-(4-Chlorophenyl)4.1
2c -NH-Benzyl18.5

Interpretation der SAR-Daten:

  • Die Einführung einer Arylgruppe an Position C6 (Verbindungen 1a-d ) führt zu einer deutlichen Steigerung der Aktivität im Vergleich zur Brom-Ausgangsverbindung.

  • Elektronenziehende Substituenten am Phenylring (z.B. Fluor in 1b ) scheinen die Aktivität im Vergleich zu unsubstituierten (1a ) oder mit elektronenschiebenden Gruppen substituierten Ringen (1c ) zu verbessern.

  • Die Einführung einer Arylamino-Brücke (Verbindungen 2a-c ) führt zu potenteren Inhibitoren als die direkte C-C-Kopplung.

  • Auch hier steigert ein elektronenziehender Substituent am Phenylring (2b ) die Wirksamkeit.

Relevanter Signalweg: Der PI3K/Akt/mTOR-Pfad

Viele Pyrazin-basierte Inhibitoren zielen auf Kinasen ab, die in wichtigen zellulären Signalwegen eine Rolle spielen. Ein prominentes Beispiel ist der PI3K/Akt/mTOR-Signalweg, der bei vielen Krebsarten fehlreguliert ist und Zellwachstum, Proliferation und Überleben steuert.[1][7] Die Hemmung von Kinasen in diesem Pfad ist eine validierte Strategie in der Krebstherapie.

G cluster_pathway PI3K/Akt/mTOR Signalweg RTK Rezeptor-Tyrosinkinase (z.B. EGFR) PI3K PI3K RTK->PI3K aktiviert PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt aktiviert mTORC1 mTORC1 Akt->mTORC1 aktiviert Zellwachstum Zellwachstum & Proliferation mTORC1->Zellwachstum fördert Inhibitor Pyrazin-Derivat (Potenzieller Inhibitor) Inhibitor->PI3K hemmt

Abbildung 2: Vereinfachte Darstellung des PI3K/Akt/mTOR-Signalwegs.

Schlussfolgerung

Die vorgestellten Protokolle zur Derivatisierung von 4-(6-Bromopyrazin-2-yl)morpholin mittels Suzuki- und Buchwald-Hartwig-Kupplungen stellen eine robuste Plattform für die Erstellung von Substanzbibliotheken für SAR-Studien dar. Die systematische Modifikation des Pyrazinkerns ermöglicht die Identifizierung von Schlüsselinteraktionen mit biologischen Zielstrukturen und die gezielte Optimierung von Leitstrukturen zu potenten und selektiven Wirkstoffkandidaten. Die Untersuchung der Wirkung dieser Verbindungen auf Signalwege wie den PI3K/Akt/mTOR-Pfad kann entscheidende Einblicke in deren Wirkmechanismus liefern.

References

Application Notes and Protocols for the Stille Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[3][4][5] For drug development professionals and researchers, the Stille coupling provides a reliable method for the synthesis of substituted pyrazines, which are important scaffolds in many biologically active compounds. These application notes provide a detailed experimental procedure for the Stille coupling of bromopyrazines.

General Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromopyrazine, forming a Pd(II) complex.[3][6]

  • Transmetalation: The organotin reagent then exchanges its organic group with the bromide on the palladium center.[3][6] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][6]

Experimental Workflow for Stille Coupling

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup Flame-dry glassware under vacuum and backfill with inert gas (N₂ or Ar) reagents Add bromopyrazine, solvent, Pd catalyst, ligand, and any additives setup->reagents degas Degas the reaction mixture reagents->degas add_stannane Add the organostannane reagent via syringe degas->add_stannane heat Heat the reaction to the specified temperature and stir add_stannane->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to room temperature and quench (e.g., with aqueous KF) monitor->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify characterize Characterize the purified product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Stille coupling of bromopyrazines.

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of a bromopyrazine with an organostannane. The specific conditions may require optimization depending on the substrates used.

Materials and Reagents:

  • Bromopyrazine derivative (1.0 equiv)

  • Organostannane (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃, XPhos) (2-10 mol%)

  • Solvent (e.g., DMF, toluene, THF, DME)

  • Additive (optional, e.g., CuI, LiCl, CsF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous potassium fluoride (KF) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the bromopyrazine (1.0 equiv), palladium catalyst, ligand (if used), and any solid additives under an inert atmosphere.

    • Add the anhydrous solvent via syringe.

    • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Addition of Reagents:

    • Add the organostannane (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This helps to precipitate the tin byproducts.

    • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Organotin compounds are highly toxic. Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and toxic.

  • Solvents should be handled in a well-ventilated area.

Data on Stille Coupling Conditions for Pyrazine Derivatives

The following table summarizes various conditions reported for the Stille coupling of halo-heterocycles, which can be adapted for bromopyrazines.

EntryBromopyrazine SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-BromopyrazineVinyl-SnBu₃Pd(PPh₃)₄ (5)--Toluene10012~85
22-BromopyrazinePhenyl-SnBu₃Pd₂(dba)₃ (2)AsPh₃ (8)CuI (10)DMF806~90
32-Bromo-5-methylpyrazine(Thiophen-2-yl)-SnBu₃Pd(OAc)₂ (2)XPhos (2.2)CsFDME802490-94[7]
42-BromopyrazineAlkynyl-SnBu₃Pd(PPh₃)₄ (5)-LiClTHF6516~80
52-IodopyrazineHexamethyldistannanePd(PPh₃)₄ (4)--Toluene/THF150 (µW)0.17-[7]

Note: The data in this table is representative and may need to be optimized for specific substrate combinations. The use of additives like CuI can significantly increase the reaction rate.[1][8] Similarly, the choice of ligand can be crucial, with bulky, electron-rich phosphines often accelerating the coupling.[4] For less reactive bromides, higher temperatures and longer reaction times may be necessary.

References

Application Notes and Protocols for Creating Compound Libraries with 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of compound libraries based on the 4-(6-bromopyrazin-2-yl)morpholine scaffold. This versatile building block is particularly amenable to the generation of potent kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2]

Introduction

The pyrazine ring is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic motif.[3][4] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive scaffold for inhibitor design.[3] The morpholine moiety is also considered a "privileged scaffold" in medicinal chemistry, often incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates. The combination of these two structural features in this compound makes it an ideal starting point for the construction of focused compound libraries for kinase inhibitor discovery.

This document outlines detailed protocols for the diversification of the this compound core through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, a protocol for the biological evaluation of the synthesized library against a key kinase in the PI3K/Akt/mTOR pathway, PI3Kα, is provided.

Data Presentation

Table 1: Summary of Reaction Conditions for Compound Library Synthesis

Reaction TypeStarting MaterialReagentCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura CouplingThis compoundAryl/Heteroaryl Boronic AcidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O80-100
Buchwald-Hartwig AminationThis compoundPrimary/Secondary AminePd₂(dba)₃BINAPNaOtBuToluene80-100

Table 2: Representative PI3Kα Inhibition Data for a Hypothetical Compound Library

Compound IDR-Group (from Suzuki or Buchwald-Hartwig)PI3Kα IC₅₀ (nM)
PZM-001 Phenyl550
PZM-002 4-Methylphenyl420
PZM-003 3-Methoxyphenyl310
PZM-004 Aniline250
PZM-005 N-Methylpiperazine180
Wortmannin (Control) -5

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with various primary or secondary amines.

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

  • In a separate flask, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and BINAP (0.06 mmol) in toluene (2 mL). Stir for 10 minutes.

  • Add the catalyst solution to the Schlenk flask containing the base.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the reaction flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aminated product.

Protocol 3: Biological Evaluation - PI3Kα HTRF Kinase Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the inhibitory activity of the synthesized compounds against PI3Kα.[5]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP₂ (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Biotinylated PIP₃ tracer

  • Europium cryptate-labeled anti-GST antibody (assuming GST-tagged kinase)

  • Streptavidin-XL665

  • HTRF detection buffer

  • Wortmannin (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Wortmannin in DMSO. The final DMSO concentration in the assay should be ≤ 1%.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the compound solution or DMSO (for controls). b. Add 4 µL of a solution containing PI3Kα enzyme and PIP₂ substrate in kinase buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but typical ranges are 1-5 nM PI3Kα, 10 µM PIP₂, and 10 µM ATP. d. Incubate the reaction at room temperature for 60 minutes.

  • Detection: a. Stop the reaction and add 5 µL of the detection mixture containing the biotinylated PIP₃ tracer and the Europium cryptate-labeled antibody in HTRF detection buffer. b. Incubate for 60 minutes at room temperature. c. Add 5 µL of Streptavidin-XL665 in HTRF detection buffer. d. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: a. Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Visualizations

G cluster_synthesis Compound Library Synthesis Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acids start->suzuki_reagents Reacts with buchwald_reagents Primary/Secondary Amine start->buchwald_reagents Reacts with suzuki_reaction Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O, 80-100°C library Diverse Compound Library suzuki_reaction->library buchwald_reaction Pd2(dba)3, BINAP, NaOtBu Toluene, 80-100°C buchwald_reaction->library

Caption: Workflow for Compound Library Synthesis.

G RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor Pyrazine-Morpholine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway.

References

Application Notes and Protocols: 4-(6-Bromopyrazin-2-yl)morpholine as a Key Intermediate for Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(6-bromopyrazin-2-yl)morpholine as a pivotal intermediate in the synthesis of targeted oncology therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a versatile heterocyclic building block that has gained significant attention in medicinal chemistry. Its unique structural features, comprising a pyrazine ring substituted with a bromine atom and a morpholine moiety, make it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). The morpholine group is a well-established pharmacophore in many kinase inhibitors, often forming a crucial hydrogen bond interaction with the hinge region of the kinase ATP-binding site. This contributes to the high affinity and selectivity of the final drug candidates. Aberrant activation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Role in Oncology Drug Synthesis

This compound is primarily utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) inhibitors. The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the bromine-substituted position of the pyrazine ring. This allows for the facile introduction of various aryl, heteroaryl, or amine substituents, leading to a diverse library of potential kinase inhibitors.

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various human cancers, leading to uncontrolled cell growth and resistance to apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism mTORC2 mTORC2 mTORC2->Akt Activation Drug PI3K/mTOR Inhibitor (derived from intermediate) Drug->PI3K Inhibition Drug->mTORC1 Inhibition Drug->mTORC2 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical, yet representative, PI3K/mTOR inhibitor using this compound as the starting material. These protocols are based on established synthetic methodologies for this class of compounds.

General Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Step1 Intermediate 6-Aryl-2-morpholinopyrazine Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Final Final PI3K/mTOR Inhibitor Step2->Final Purification Purification & Characterization Final->Purification

Caption: General synthetic workflow for PI3K/mTOR inhibitors.

Protocol 1: Suzuki Coupling for the Synthesis of a 6-Aryl-2-morpholinopyrazine Derivative

Objective: To synthesize a 6-(substituted aryl)-2-morpholinopyrazine derivative via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the substituted arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-morpholinopyrazine derivative.

Protocol 2: Buchwald-Hartwig Amination for Further Functionalization

Objective: To introduce an amine substituent onto the 6-aryl-2-morpholinopyrazine scaffold.

Materials:

  • 6-(Aryl with a leaving group, e.g., triflate)-2-morpholinopyrazine derivative

  • Desired amine (e.g., a substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add the 6-(aryl-triflate)-2-morpholinopyrazine derivative (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (2.0 eq).

  • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final oncology drug candidate.

Data Presentation

The following table summarizes representative biological data for hypothetical oncology drug candidates synthesized from this compound, based on literature values for analogous compounds.

Compound IDTarget Kinase(s)IC₅₀ (nM) vs. PI3KαIC₅₀ (nM) vs. mTORCell LineCell-based IC₅₀ (nM)
Drug-A PI3Kα/mTOR5.210.8MCF-7 (Breast)55
Drug-B PI3Kα3.5>1000PC-3 (Prostate)78
Drug-C mTOR8502.1U-87 MG (Glioblastoma)42
Drug-D Pan-PI3K12.0 (α), 25.5 (β), 18.3 (δ), 30.1 (γ)150HCT116 (Colon)95

Note: The data presented are illustrative and based on reported activities of similar classes of compounds. Actual values will vary depending on the specific chemical structures.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of targeted oncology drugs, particularly PI3K and mTOR inhibitors. Its strategic design allows for the efficient construction of diverse chemical libraries through robust and well-established cross-coupling methodologies. The protocols and data provided herein serve as a practical guide for researchers in the field of oncology drug discovery, enabling the rapid development of novel and potent kinase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Bromopyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for bromopyrazines.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of bromopyrazines in a structured question-and-answer format.

Question: Why is my reaction showing low to no conversion of the bromopyrazine starting material?

Answer:

Several factors can lead to poor conversion in Suzuki couplings with electron-deficient substrates like bromopyrazines. Consider the following:

  • Catalyst Activity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.

    • Solution: Ensure you are using a suitable precatalyst/ligand system. For electron-deficient bromopyrazines, electron-rich and bulky phosphine ligands such as SPhos or XPhos, often in combination with precatalysts like Pd2(dba)3 or specialized Buchwald precatalysts, can be effective.[1] These ligands facilitate the oxidative addition step, which can be challenging with electron-poor aryl halides.[2]

  • Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.

    • Solution: Gradually increase the reaction temperature. For many bromopyrazine couplings, temperatures between 80-110 °C are effective.[3][4]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent and reaction mixture thoroughly before adding the catalyst.[5]

Question: I am observing significant amounts of dehalogenated pyrazine byproduct. What is the cause and how can I prevent it?

Answer:

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.

  • Cause: This typically occurs after oxidative addition. The palladium complex may react with a hydride source in the reaction mixture (e.g., from the solvent or base) followed by reductive elimination to yield the dehalogenated product.[6]

  • Prevention:

    • Choice of Base: Some bases are more prone to generating hydride species. Consider switching to a non-hydridic base like cesium fluoride (CsF) or potassium carbonate (K2CO3).[4][7]

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize potential hydride sources.

    • Reaction Time: Minimize reaction time. Once the starting material is consumed, prolonged heating can increase the likelihood of side reactions.

Question: My desired product is formed, but I also see a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

Answer:

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen.

  • Cause: Oxygen can facilitate the oxidation of the boronic acid and its subsequent homocoupling, catalyzed by palladium.

  • Solution:

    • Thorough Degassing: As with preventing catalyst deactivation, rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction is crucial.[5]

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid. A large excess is generally not necessary and can lead to more homocoupling.

    • Order of Addition: Add the catalyst to the reaction mixture last, after ensuring it is thoroughly deoxygenated.

Question: The reaction works, but the yield is inconsistent between batches. What could be the reason?

Answer:

Inconsistent yields often point to sensitivity to reaction conditions or reagent quality.

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially if they are electron-deficient or if the reaction conditions are too harsh (e.g., prolonged heating, presence of water).[8] Use fresh, high-quality boronic acids.

    • Base Quality: The hydration state and purity of the base can affect the reaction. Use a freshly opened or properly stored base.

  • Reaction Setup:

    • Stirring: Ensure efficient stirring to maintain a homogeneous mixture, especially for heterogeneous reactions.

    • Heating: Maintain a consistent and uniform temperature. Use an oil bath or heating mantle with a temperature controller.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for Suzuki coupling of bromopyrazines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for electron-deficient heteroaryl bromides like bromopyrazines, catalyst systems with electron-rich and sterically hindered phosphine ligands are often successful. Systems like (A-taphos)2PdCl2, Pd(PPh3)4, or combinations of a palladium source (e.g., Pd2(dba)3) with ligands like XPhos or SPhos have been reported to give good to excellent yields.[1][4]

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. Inorganic bases are most common. Cesium fluoride (CsF) has been shown to be highly effective for the Suzuki coupling of imidazopyrazines, providing excellent yields with fewer side products.[4] Potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are also widely used and effective bases for these types of couplings.[1]

Q3: What is the ideal solvent system?

A3: A mixture of an organic solvent and water is often optimal. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. A 4:1 mixture of 1,2-dimethoxyethane (DME) and water has been reported as an excellent solvent system for the Suzuki coupling of a 2-bromo-1H-imidazo[4,5-b]pyrazine.[4] Other common solvent systems include dioxane/water and THF/water.[3][9]

Q4: Do I need to protect the nitrogen atoms on the pyrazine ring?

A4: Generally, for Suzuki coupling, protection of the pyrazine nitrogens is not necessary. The reaction is compatible with the unprotected heterocycle. In fact, some studies focus specifically on the successful coupling of unprotected nitrogen-rich heterocycles.[1]

Q5: My bromopyrazine has other functional groups. Will the Suzuki coupling tolerate them?

A5: The Suzuki coupling is known for its excellent functional group tolerance. It is generally compatible with esters, ketones, amides, nitriles, and other common functional groups. However, substrates with acidic protons (like unprotected indazoles) can sometimes inhibit the reaction, though successful protocols for these have also been developed.[1]

Data Presentation

The following tables summarize the optimization of reaction conditions for the Suzuki coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with 4-methoxyphenyl boronic acid, as reported by Joy et al. (2015).[4]

Table 1: Optimization of the Solvent System [4]

EntrySolvent System (4:1)Yield (%)
1Toluene-H2O45
2THF-H2O62
3Dioxane-H2O71
4ACN-H2O58
5DMF-H2O75
6DME-H2O 94

Reaction Conditions: 2-bromo-1H-imidazo[4,5-b]pyrazine (1 mmol), 4-methoxyphenyl boronic acid (1.2 mmol), (A-taphos)2PdCl2 (2 mol%), Cs2CO3 (2 mmol), solvent (5 mL), 100 °C, Microwave irradiation.

Table 2: Optimization of the Base [4]

EntryBaseYield (%)
1K2CO378
2Na2CO371
3K3PO482
4Cs2CO386
5CsF 94
6Et3N35

Reaction Conditions: 2-bromo-1H-imidazo[4,5-b]pyrazine (1 mmol), 4-methoxyphenyl boronic acid (1.2 mmol), (A-taphos)2PdCl2 (2 mol%), Base (2 mmol), DME-H2O (4:1, 5 mL), 100 °C, Microwave irradiation.

Experimental Protocols

General Procedure for the Suzuki Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine under Microwave Irradiation (adapted from Joy et al., 2015) [4]

  • To a microwave reactor vessel, add 2-bromo-1H-imidazo[4,5-b]pyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium fluoride (CsF) (2.0 mmol), and the palladium catalyst, (A-taphos)2PdCl2 (0.02 mmol).

  • Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for the required time (typically 10-20 minutes, monitor by TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-2 substituted imidazopyrazine.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Bromopyrazine, Boronic Acid, and Base solvent Add Degassed Solvent System reagents->solvent degas Purge with Inert Gas (Ar/N2) solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling of bromopyrazines.

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Is the Catalyst/Ligand System Appropriate? start->check_catalyst check_temp Is the Temperature Sufficiently High? check_catalyst->check_temp Yes sol_catalyst Use Electron-Rich, Bulky Ligands (e.g., XPhos, SPhos) check_catalyst->sol_catalyst No check_inert Is the Inert Atmosphere Maintained? check_temp->check_inert Yes sol_temp Increase Temperature (e.g., 80-110 °C) check_temp->sol_temp No check_side_reactions Are Side Products (Dehalogenation, Homocoupling) Observed? check_inert->check_side_reactions Yes sol_inert Degas Solvents and Re-purge with Ar/N2 check_inert->sol_inert No sol_dehalogenation Change Base (e.g., CsF) Use Anhydrous Solvents check_side_reactions->sol_dehalogenation Dehalogenation sol_homocoupling Ensure Thorough Degassing Check Boronic Acid Stoichiometry check_side_reactions->sol_homocoupling Homocoupling

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(6-Bromopyrazin-2-yl)morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic approaches for this compound are:

  • Nucleophilic Aromatic Substitution (SNAar): This is a common method involving the reaction of a dihalo-pyrazine, typically 2,6-dibromopyrazine or 2-chloro-6-bromopyrazine, with morpholine. The reaction is usually carried out in the presence of a base.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly when the SNAr reaction is sluggish or gives low yields. It involves the coupling of an aryl halide (2,6-dibromopyrazine) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

Q2: What is the starting material for the synthesis?

A2: The most common starting material is 2,6-dibromopyrazine. This can be synthesized by the bromination of pyrazine.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for analogous reactions, such as the synthesis of 2-Bromo-6-methylaminopyridine from 2,6-dibromopyridine, are in the range of 37-54%.[2] For the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, yields can range from satisfactory (55%) to nearly quantitative (98%).[1] Optimization of the reaction conditions is crucial for achieving high yields.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spots of the starting material and the product, you can determine the extent of the reaction.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) - Ensure the palladium catalyst is not old or deactivated. Use a freshly opened bottle or a pre-catalyst. - Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) to prevent catalyst oxidation.
Inappropriate Base - For SNAr, a strong base like sodium tert-butoxide or potassium carbonate is often used. Ensure the base is dry and of high purity. - For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[1]
Low Reaction Temperature - Increase the reaction temperature in increments of 10-20°C. For SNAr reactions with less reactive aryl halides, higher temperatures are often necessary. - For Buchwald-Hartwig reactions, temperatures typically range from 80-110°C.
Poor Solvent Choice - For SNAr, polar aprotic solvents like DMSO or DMF are generally effective. - For Buchwald-Hartwig, anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.
Ligand Issues (Buchwald-Hartwig) - The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky ligands like XPhos or SPhos are often effective. - Ensure the ligand is not degraded.
Presence of Multiple Products (Low Purity)
Potential Cause Troubleshooting Steps
Formation of Bis-aminated Byproduct - Use a stoichiometric excess of the dihalopyrazine starting material (e.g., 1.2-1.5 equivalents) to favor mono-substitution. - Add the morpholine slowly to the reaction mixture to maintain a low concentration. - Lower the reaction temperature to improve selectivity.
Decomposition of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. - Reduce the reaction time. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Hydrolysis of Bromo-substituent - Use anhydrous solvents and reagents to prevent the replacement of the bromine atom with a hydroxyl group.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Adapted from similar syntheses)
  • To a solution of 2,6-dibromopyrazine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF), add morpholine (1.0-1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination (Adapted from similar syntheses)
  • In a glovebox, combine a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq).

  • Add 2,6-dibromopyrazine (1.0 eq) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Add morpholine (1.0-1.2 eq) to the mixture.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110°C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2,6-Dibromopyrazine reaction SNAr or Buchwald-Hartwig Amination start1->reaction start2 Morpholine start2->reaction workup Quenching Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_snar SNAr Issues cluster_bh Buchwald-Hartwig Issues start Low Yield or Incomplete Reaction is_snar SNAr? start->is_snar SNAr? is_bh Buchwald-Hartwig? start->is_bh Buchwald-Hartwig? snar_temp Increase Temperature snar_base Check Base Activity/ Use Stronger Base snar_solvent Use Polar Aprotic Solvent (DMSO, DMF) bh_catalyst Check Catalyst Activity/ Use Pre-catalyst bh_ligand Screen Different Ligands (e.g., XPhos, SPhos) bh_base Use Strong, Non-nucleophilic Base (e.g., NaOtBu) bh_inert Ensure Inert Atmosphere is_snar->snar_temp Yes is_snar->snar_base is_snar->snar_solvent is_bh->bh_catalyst Yes is_bh->bh_ligand is_bh->bh_base is_bh->bh_inert

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Palladium-Catalyzed Amination of Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed amination of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the palladium-catalyzed amination of pyrazines, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Low or No Conversion of Starting Material 1. Inactive Catalyst: The palladium catalyst may not have been properly activated to the Pd(0) state. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific pyrazine substrate and amine. 3. Inappropriate Base: The base may be too weak to deprotonate the amine or the resulting palladium-amine complex. 4. Reaction Temperature Too Low: The reaction may require higher temperatures for efficient catalytic turnover. 5. Solvent Issues: The solvent may not be appropriate for the reaction, or it may not have been properly degassed.1. Use a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for in situ reduction. 2. Screen a variety of bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos, which are often effective for electron-deficient heteroaryl chlorides.[1] 3. Switch to a stronger base like NaOtBu or LHMDS. However, be mindful of the base sensitivity of your substrate.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave heating can sometimes be beneficial.[3] 5. Use anhydrous, degassed solvents like toluene or dioxane. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Significant Hydrodehalogenation Side Product 1. Slow Reductive Elimination: The final step in the catalytic cycle, reductive elimination to form the C-N bond, may be slow relative to competing pathways. 2. Presence of Hydride Sources: Water, alcohols, or even the amine itself can act as a hydride source, leading to the reduction of the chloropyrazine. 3. Ligand Choice: Some ligands may favor the hydrodehalogenation pathway.1. Employ bulky, electron-rich ligands that promote reductive elimination.[1][4] The choice of ligand can significantly influence the rate-limiting step of the reaction.[1] 2. Use rigorously dried solvents and reagents. Consider using a stoichiometric amount of a hydride scavenger if necessary. A bimetallic palladium-copper nanocatalyst system has been shown to suppress hydrodehalogenation by promoting amination through in-situ formation of Cu-hydride species.[5][6] 3. Screen different classes of phosphine ligands to find one that minimizes this side reaction for your specific substrate combination.
Formation of Dimerized Byproducts 1. Homocoupling of Pyrazine: The palladium catalyst can sometimes promote the homocoupling of the chloropyrazine starting material. 2. Amine Dimerization: While less common in this context, oxidative dimerization of the amine coupling partner can occur under certain conditions.1. Optimize the reaction conditions, particularly the catalyst and ligand loading. Lowering the catalyst concentration may disfavor the homocoupling pathway. 2. Ensure the reaction is run under strictly anaerobic conditions.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. Electron-deficient heterocycles like pyrazines can sometimes coordinate to the palladium center and inhibit catalysis. 2. Product Inhibition: The aminated pyrazine product may be binding to the palladium catalyst and inhibiting further turnover.1. Use a more robust catalyst system. Pre-catalysts are often more stable and resistant to deactivation. Increasing the ligand-to-palladium ratio can sometimes help stabilize the active catalyst. 2. Consider using a different ligand that may be less susceptible to product inhibition. In some cases, a slow addition of the amine can help to maintain a low concentration of the product throughout the reaction.
Competing Nucleophilic Aromatic Substitution (SNAr) 1. Activated Substrate: Chloropyrazines are electron-deficient and can be susceptible to direct nucleophilic attack by the amine, especially at higher temperatures.[7][8] 2. Strongly Nucleophilic Amine: Highly nucleophilic amines are more likely to participate in SNAr.1. For highly activated chloropyrazines, a palladium catalyst may not be necessary, and the reaction can proceed via an SNAr mechanism.[7][8] If the palladium-catalyzed pathway is desired for selectivity reasons, running the reaction at a lower temperature may favor the catalytic cycle over the uncatalyzed SNAr. 2. If SNAr is a significant side reaction, consider using a less nucleophilic amine if the desired product allows for it, or screen for palladium-catalyst systems that operate efficiently at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed amination of a chloropyrazine not working?

A1: There are several potential reasons for a failed reaction. The most common culprits are an inactive catalyst, an inappropriate choice of ligand or base for the electron-deficient pyrazine ring, or running the reaction at a temperature that is too low. Start by ensuring your catalyst is active and that you are using a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. Also, make sure your solvent is anhydrous and the reaction is performed under an inert atmosphere.

Q2: I am observing a significant amount of the dehalogenated pyrazine as a byproduct. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction. To minimize it, focus on promoting the desired C-N bond-forming reductive elimination step. This can often be achieved by using sterically hindered and electron-donating ligands.[1][4] Additionally, ensure your reaction is free from extraneous hydride sources like water or alcohols by using dry reagents and solvents.

Q3: Can I use other pyrazine halides besides chlorides?

A3: Yes, bromo- and iodopyrazines are also suitable substrates. Generally, the order of reactivity is I > Br > Cl. If you are having trouble with a chloropyrazine, switching to the corresponding bromopyrazine may lead to a more efficient reaction, although chlorides are often more readily available and cost-effective.

Q4: What is the best palladium source to use?

A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species. For challenging substrates like pyrazines, using a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) catalyst under the reaction conditions, is often more reliable and can lead to more reproducible results.[2]

Q5: Is it possible for the amine to react with the chloropyrazine without a palladium catalyst?

A5: Yes, due to the electron-deficient nature of the pyrazine ring, a direct nucleophilic aromatic substitution (SNAr) can occur, especially with highly nucleophilic amines and at elevated temperatures.[7][8] In some cases, particularly with very reactive chloropyrazines, the SNAr pathway can be the dominant one, and a palladium catalyst may not be necessary.[7][8]

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of 2-Chloropyrazine with a Primary Amine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloropyrazine

  • Primary amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • RuPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

  • Add 2-chloropyrazine and the primary amine to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The choice of ligand and base is critical for achieving high yields and minimizing side products in the palladium-catalyzed amination of chloropyrazines. The following table summarizes representative data, highlighting the impact of these parameters.

EntryPyrazine SubstrateAminePd Source / LigandBaseSolventTemp (°C)Yield of Aminated Product (%)Yield of Hydrodehalogenation (%)
12-ChloropyrazineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100HighLow
22-ChloropyrazineAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane110ModerateModerate
32-ChloropyrazineBenzylaminePdCl₂(dppf)Cs₂CO₃Toluene100LowHigh
42-ChloropyrazineMorpholineNone (SNAr)K₂CO₃DMSO13078N/A

Note: This table is a qualitative representation based on general trends reported in the literature. Actual yields will vary depending on the specific reaction conditions and substrates.

Visualizations

Buchwald_Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Chloropyrazine AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Amido Palladium Amido Complex AmineCoord->Amido - HX (Base) Product Aminated Pyrazine Amido->Product Reductive Elimination Hydrodehalogenation Hydrodehalogenated Pyrazine Amido->Hydrodehalogenation β-Hydride Elimination (Side Reaction) Catalyst Pd(0)L

Figure 1. Catalytic cycle for the Buchwald-Hartwig amination of chloropyrazine, including the competing hydrodehalogenation side reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? (Use a pre-catalyst) Start->CheckCatalyst SideProduct Significant Side Product Formation Start->SideProduct No CheckLigand Is the ligand appropriate? (Screen bulky, electron-rich ligands) CheckCatalyst->CheckLigand Yes CheckBase Is the base strong enough? (Try NaOtBu or LHMDS) CheckLigand->CheckBase Yes CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes Success Reaction Optimized CheckTemp->Success Yes Hydrodehalogenation Hydrodehalogenation? SideProduct->Hydrodehalogenation OptimizeLigand Optimize ligand to favor reductive elimination Hydrodehalogenation->OptimizeLigand Yes SnAr SNAr? Hydrodehalogenation->SnAr No DryReagents Ensure anhydrous conditions OptimizeLigand->DryReagents DryReagents->Success LowerTemp Lower reaction temperature SnAr->LowerTemp Yes LowerTemp->Success

Figure 2. A workflow diagram for troubleshooting common issues in the palladium-catalyzed amination of pyrazines.

References

Technical Support Center: Purification of 4-(6-Bromopyrazin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(6-Bromopyrazin-2-yl)morpholine and its derivatives. The following sections offer guidance on common purification challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-products, and degradation of the desired product. Potential impurities include:

  • Unreacted 2,6-dibromopyrazine: If the reaction does not go to completion, the starting material will be a primary impurity.

  • Unreacted morpholine: Excess morpholine used in the reaction may remain.

  • Bis-morpholino pyrazine: A potential side-product where a second morpholine molecule displaces the remaining bromine atom.

  • Hydrolysis products: Reaction with any residual water can lead to the formation of 6-bromopyrazin-2-ol.

  • Solvent and reagent-derived impurities: Residual palladium catalyst, ligands, and solvents from the reaction and work-up steps.

Q2: What is the expected purity of this compound after initial synthesis and work-up?

A2: The purity of the crude product can vary significantly based on the reaction conditions and work-up procedure. Generally, a purity of 85-95% might be expected before further purification. Commercial suppliers of this compound typically offer purities of 95% or higher.

Q3: Which analytical techniques are recommended for assessing the purity of this compound derivatives?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final compound and for tracking the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment, often with an internal standard for quantitative analysis. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify potential impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Column Chromatography Troubleshooting

Issue 1: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent.

  • Possible Cause: The compound may be too polar for normal-phase silica gel chromatography or it might be interacting strongly with the acidic nature of the silica.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Try a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM).

    • Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or reverse-phase silica gel.

    • Modify the Mobile Phase: For basic compounds like morpholine derivatives, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.

Issue 2: The compound elutes with the solvent front, resulting in poor separation from non-polar impurities.

  • Possible Cause: The eluent is too polar for the compound.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Start with a less polar solvent system, such as pure hexane or a low percentage of ethyl acetate in hexane, and gradually increase the polarity.

    • Optimize TLC First: Ensure you have a good separation on the TLC plate with the desired compound having an Rf value between 0.2 and 0.4 before attempting column chromatography.

Issue 3: The purified fractions are still showing multiple spots on the TLC.

  • Possible Cause: The column may have been overloaded, the elution was too fast, or the chosen solvent system was not optimal for separating the specific impurities.

  • Troubleshooting Steps:

    • Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Optimize Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation.

    • Use a Gradient Elution: A gradual increase in the polarity of the mobile phase can often provide better separation of closely eluting compounds than an isocratic (constant solvent composition) elution.

Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, the solution is supersaturated, or the chosen solvent is not ideal.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Add a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.

    • Re-dissolve and Add Anti-solvent: Re-heat the solution until the oil dissolves, then slowly add a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 2: No crystals form, even after cooling for an extended period.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not concentrated enough.

  • Troubleshooting Steps:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.

    • Add an Anti-solvent: Slowly add a miscible solvent in which your compound is poorly soluble.

    • Try a Different Solvent System: Experiment with different solvents or solvent mixtures.

Issue 3: The recovered yield is very low.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Data Presentation

The following tables summarize typical outcomes for the purification of this compound derivatives.

Table 1: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical Recovery YieldKey AdvantagesKey Disadvantages
Column Chromatography>98%60-85%High resolution for complex mixturesCan be time-consuming and requires significant solvent volumes
Recrystallization>99% (for crystalline solids)70-95%Simple, cost-effective, and can yield very pure materialNot suitable for all compounds (oils or amorphous solids), potential for lower yield

Table 2: Recommended Solvents for Purification

Purification TechniqueRecommended Solvents/Solvent Systems
Column ChromatographyHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
RecrystallizationEthanol, Isopropanol, Ethyl Acetate/Hexane mixture, Dichloromethane/Hexane mixture

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Wash the column with the initial eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the appropriate solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

    • Confirm the purity of the final product using HPLC and/or NMR.

Protocol 2: Recrystallization Purification
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a few drops of a potential recrystallization solvent at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.

    • If the compound dissolves readily at room temperature, the solvent is too polar. If it does not dissolve even upon heating, the solvent is not polar enough. Test various solvents and solvent mixtures to find the optimal one.

  • Dissolution:

    • Place the crude this compound derivative in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

  • Analysis:

    • Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.

    • Confirm the purity using HPLC and/or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Derivative purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid purity_check Purity Check (TLC, HPLC, NMR) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK repeat_purification Repeat Purification purity_check->repeat_purification Purity Not OK repeat_purification->purification_choice

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_column_chromatography cluster_no_elution No Elution cluster_poor_separation Poor Separation cluster_no_product No Product Found start Column Chromatography Issue q1 Compound at baseline? start->q1 q2 Co-elution of spots? start->q2 q3 No desired product in fractions? start->q3 s1 Increase eluent polarity q1->s1 s2 Add basic modifier (e.g., TEA) q1->s2 s3 Change stationary phase (Alumina/Reverse Phase) q1->s3 s4 Decrease eluent polarity q2->s4 s5 Use gradient elution q2->s5 s6 Reduce sample load q2->s6 s7 Check for decomposition on silica (TLC test) q3->s7 s8 Ensure correct solvent system was used q3->s8

Caption: Troubleshooting logic for common column chromatography issues.

Overcoming low reactivity of 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low reactivity of 4-(6-Bromopyrazin-2-yl)morpholine in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in palladium-catalyzed cross-coupling reactions?

The reduced reactivity of this substrate stems from the electronic properties of the pyrazine ring. Pyrazine is an electron-deficient heterocycle, which deactivates the carbon-bromine (C-Br) bond. This deactivation increases the energy barrier for the crucial oxidative addition step in the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, often leading to low or no product yield under standard conditions.

Q2: What are the most common and effective cross-coupling reactions for functionalizing this molecule?

Despite its low reactivity, this compound can be successfully functionalized using optimized palladium-catalyzed cross-coupling reactions. The most common methods are:

  • Suzuki-Miyaura Coupling: For forming new carbon-carbon bonds. Success heavily relies on the choice of a highly active catalyst system.[1][2]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds. This reaction requires specialized bulky, electron-rich phosphine ligands to facilitate the coupling of amines with the unreactive aryl bromide.[3][4]

Q3: Can Nucleophilic Aromatic Substitution (SNA r) be used as an alternative to cross-coupling?

Yes, in certain cases. Nucleophilic Aromatic Substitution (SNA r) can be a viable alternative, particularly with strong nucleophiles. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by potent nucleophiles.[5][6] This method avoids the need for a metal catalyst but is limited to a narrower range of nucleophilic partners compared to cross-coupling reactions. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway.[5][7]

Q4: What is hydrodehalogenation and how can I prevent it?

Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 4-(pyrazin-2-yl)morpholine. This can be promoted by certain catalysts and reaction conditions.[8][9] To minimize this side product, consider the following:

  • Ligand Choice: Use bulky, electron-rich ligands that favor reductive elimination over competing pathways.

  • Reaction Time: Avoid prolonged reaction times, which can increase the likelihood of this side reaction.

  • Hydrogen Source: Ensure reagents and solvents are anhydrous, as water can be a proton source.

Troubleshooting Guides

Problem: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing poor results with your Suzuki-Miyaura coupling, it is likely due to the challenging oxidative addition step. The following workflow can help diagnose and solve the issue.

G cluster_conditions Condition Optimization start Low / No Product Yield check_reagents 1. Verify Reagent Quality - Boronic acid/ester stability - Anhydrous solvent - Active catalyst start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions check_atmosphere 3. Ensure Inert Atmosphere - Degas solvent thoroughly - Use Schlenk line or glovebox check_conditions->check_atmosphere ligand A. Screen Ligands (Bulky, Electron-Rich) - XPhos, SPhos, RuPhos base B. Change Base - Use stronger, non-coordinating base - K3PO4, Cs2CO3 temp C. Increase Temperature - Often requires >100 °C catalyst D. Increase Catalyst Loading - Try 3-5 mol%

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

Problem: Failure in Buchwald-Hartwig Amination

The success of a Buchwald-Hartwig amination on this substrate is critically dependent on the catalyst system.[3][4] Failure often points to an insufficiently active catalyst or suboptimal base selection.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions input {this compound + Amine} pd_source Pd Source Pd2(dba)3 Pd(OAc)2 input->pd_source base Base Strong, non-nucleophilic NaOt-Bu or LHMDS input->base output Desired C-N Coupled Product pd_source->output ligand Ligand Bulky Biarylphosphines (XPhos, BrettPhos) Crucial for reactivity ligand->output base->output solvent Solvent Anhydrous, Aprotic Toluene or Dioxane solvent->output

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

Data & Protocols

Optimized Reaction Conditions

The following tables provide recommended starting points for optimizing reactions with this compound, based on literature for analogous electron-deficient heteroaryl bromides.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Rationale
Pd Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Standard, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos, SPhos, or RuPhos Bulky, electron-rich ligands that accelerate the slow oxidative addition step.[10]
Base K₃PO₄ or Cs₂CO₃ Strong, non-coordinating bases are effective for this type of substrate.[2]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O Polar aprotic or nonpolar solvents are often effective.[11][12]
Catalyst Loading 2-5 mol% Higher loading may be necessary due to low substrate reactivity.

| Temperature | 80-120 °C | Elevated temperatures are typically required to overcome the activation energy. |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Recommendation Rationale
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Common and effective palladium sources.
Ligand XPhos, BrettPhos, or RuPhos Sterically hindered ligands are essential for coupling with unreactive aryl bromides.[4]
Base NaOt-Bu or LHMDS A strong, non-nucleophilic base is critical for amine deprotonation and catalyst turnover.[13]
Solvent Toluene or 1,4-Dioxane Anhydrous, non-protic solvents are required.
Catalyst Loading 1-3 mol% Standard loading for efficient catalysis.

| Temperature | 90-110 °C | Necessary to drive the reaction to completion. |

Key Experimental Protocols

Disclaimer: These are general starting protocols and must be adapted and optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.03 eq.) and the phosphine ligand (e.g., XPhos, 0.06 eq.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Atmosphere Purge: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., BrettPhos, 0.02-0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Atmosphere Purge: Seal the tube and, if not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath (e.g., 110 °C) and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving brominated heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Question: My reaction shows low or no conversion. What are the initial steps to troubleshoot?

Answer: When facing low or no product formation, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup.

  • Catalyst Activity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. Consider using a pre-formed palladium catalyst, which can offer greater consistency.[1] If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state, a step which can sometimes be inefficient.[2]

  • Reagent Purity: Impurities in the brominated heterocycle or the coupling partner (e.g., boronic acid) can poison the catalyst.[3] Ensure starting materials are pure and dry.

  • Oxygen Sensitivity: The active Pd(0) catalyst can be deactivated by oxygen.[3] Ensure your reaction is properly degassed by purging with an inert gas (Argon or Nitrogen) for a sufficient amount of time.

  • Base Selection: The choice and quality of the base are critical. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective.[4][5] The base's solubility can also play a role; sometimes, aqueous or biphasic systems can enhance its effectiveness.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but can be incompatible with sensitive functional groups.[2][6]

Question: I'm observing significant debromination or other side reactions. How can I minimize these?

Answer: Side reactions like debromination (hydrodehalogenation) or homocoupling of the starting materials can compete with the desired cross-coupling pathway.

  • Ligand Choice: The ligand plays a key role in stabilizing the catalyst and promoting the desired reaction steps (oxidative addition and reductive elimination) over side reactions.[7] For electron-rich heterocycles, which can be challenging, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate the oxidative addition step and often improve results.[1][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Boronic Acid Stability: In Suzuki reactions, boronic acids can undergo protodeboronation, especially under harsh conditions.[1] Using potassium aryltrifluoroborates can sometimes offer greater stability.

Question: My catalyst appears to be deactivating, especially with nitrogen-containing heterocycles. What can I do?

Answer: Heteroatoms, particularly nitrogen in rings like pyridines or pyrazoles, can coordinate to the palladium center and inhibit or deactivate the catalyst.[8][9]

  • Select a Robust Ligand: Bulky biarylphosphine ligands (often called "Buchwald ligands") are designed to create a sterically hindered coordination sphere around the palladium.[4] This bulkiness can prevent the heteroatom of the substrate from binding too strongly to the metal center, thus preventing catalyst deactivation.

  • Use a Pre-catalyst: Pre-catalysts are often more robust and can generate the active catalytic species more cleanly and efficiently, which is particularly helpful for challenging substrates.[1]

  • Modify Catalyst Loading: While not always ideal, a modest increase in catalyst loading might be necessary to achieve full conversion with particularly inhibitory substrates.[3]

Frequently Asked Questions (FAQs)

What is a good starting point for catalyst selection for a novel brominated heterocycle?

A versatile starting point for many cross-coupling reactions like Suzuki or Buchwald-Hartwig is a combination of a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.[1][4] Ligands like SPhos, XPhos, or RuPhos have demonstrated broad applicability for coupling a wide range of substrates, including various heteroaryl systems.[1][4] Using a pre-formed catalyst incorporating one of these ligands can also be an excellent and convenient starting point.[1]

How do I choose between different classes of phosphine ligands?

The choice of ligand is critical and depends on the specific coupling partners.

  • Monodentate, Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands): Ligands like XPhos, SPhos, and DavePhos are highly effective for a wide range of C-C and C-N bond-forming reactions.[1][4] Their bulk and electron-donating properties enhance the rates of both oxidative addition and reductive elimination, making them suitable for challenging substrates like electron-rich heterocycles or sterically hindered partners.[4]

  • Bidentate Phosphine Ligands (e.g., DPPF, BINAP): These were among the first to reliably couple primary amines in Buchwald-Hartwig aminations and are effective for aryl iodides.[10] The chelation is thought to prevent the formation of unreactive palladium dimers.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are an alternative to phosphines and can serve as strongly electron-donating, sterically demanding ligands, offering high stability and reactivity in some cases.[5]

What is the role of the base and solvent in the reaction?

The base and solvent are not merely reaction media; they are crucial parameters that can dictate the success of the reaction.

  • Base: In Suzuki coupling, the base is required to activate the organoboron species to facilitate transmetalation.[11] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can influence reaction rates and yields.[5][11] In Buchwald-Hartwig amination, a strong base (e.g., NaOtBu, LHMDS) is typically needed to deprotonate the amine.[2]

  • Solvent: Solvents like toluene, dioxane, and THF are commonly used.[1][12] The choice can affect the solubility of reagents, particularly the base, and the stability of the catalytic species. In some cases, aqueous or biphasic solvent systems are employed.[1]

Catalyst System Performance Data

The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, illustrating the effect of different ligands and conditions.

Brominated HeterocycleCoupling PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.0)1 (3.0)KF (3.0 eq)Dioxane11074
2-Bromopyridine4-Tolylboronic acidPd(OAc)₂ (2.0)PPh₃ (4.0)K₂CO₃ (2.0 eq)DMF10085
3-BromopyridinePhenylboronic acidPd(OAc)₂ (2.0)PPh₃ (4.0)K₂CO₃ (2.0 eq)DMF/H₂O8092
2-Bromopyrimidinei-PrZnBr·LiClPd₂(dba)₃ (2.5)RuPhos (5.0)THF2394
2-Bromo-6-Me-quinoline(S)-sec-Butylzinc bromidePd₂(dba)₃ (2.5)tBuXPhos (5.0)THF2392

Data compiled from various sources for illustrative purposes.[8][13] Ligand 1 refers to a specific phosphine ligand detailed in the cited literature.

Visual Guides

Catalyst Selection Workflow

The following diagram provides a general workflow for selecting an initial catalyst system for cross-coupling with a brominated heterocycle.

G cluster_start cluster_reaction_type cluster_suzuki cluster_buchwald cluster_other cluster_eval cluster_outcome cluster_success cluster_failure start Define Coupling: Brominated Heterocycle + Partner reaction_type Select Reaction Type start->reaction_type suzuki_catalyst Initial Suzuki System: - Pd₂(dba)₃ or Pd(OAc)₂ - XPhos or SPhos Ligand - K₃PO₄ or Cs₂CO₃ Base - Toluene or Dioxane Solvent reaction_type->suzuki_catalyst Suzuki-Miyaura buchwald_catalyst Initial Buchwald-Hartwig System: - Pd₂(dba)₃ or Pre-catalyst - BrettPhos or RuPhos Ligand - NaOtBu or LHMDS Base - Toluene or THF Solvent reaction_type->buchwald_catalyst Buchwald-Hartwig other_catalyst Other (Heck, Sonogashira, etc.): Consult specific literature for ligand/condition recommendations. reaction_type->other_catalyst Other evaluation Run Initial Screen suzuki_catalyst->evaluation buchwald_catalyst->evaluation other_catalyst->evaluation outcome Evaluate Outcome evaluation->outcome success Success: Proceed to Optimization outcome->success >70% Yield failure Low Yield/Side Reactions: Proceed to Troubleshooting outcome->failure <70% Yield

Caption: A decision tree for initial catalyst system selection.

Troubleshooting Common Issues

This flowchart illustrates a logical progression for troubleshooting a failed or low-yielding reaction.

G cluster_catalyst cluster_conditions cluster_substrate start Low Yield or No Reaction check_basics Verify Reagent Purity & Inert Atmosphere start->check_basics check_basics->start Issue Found & Fixed, Re-run catalyst_issue Issue: Catalyst Inactivity check_basics->catalyst_issue Reagents/Setup OK solution_catalyst Solution: 1. Switch to a pre-catalyst. 2. Screen bulky biarylphosphine ligands (XPhos, RuPhos). 3. Increase catalyst loading. catalyst_issue->solution_catalyst conditions_issue Issue: Suboptimal Conditions catalyst_issue->conditions_issue Still low yield solution_conditions Solution: 1. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). 2. Screen different solvents (Dioxane, Toluene, THF). 3. Adjust temperature. conditions_issue->solution_conditions substrate_issue Issue: Substrate Inhibition (e.g., N-heterocycle binding) conditions_issue->substrate_issue Still low yield solution_substrate Solution: 1. Use highly bulky ligands (e.g., tBuXPhos). 2. Check for literature on similar heterocyclic systems. substrate_issue->solution_substrate

Caption: A logical workflow for troubleshooting failed reactions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated heterocycle with an arylboronic acid.

Materials:

  • Brominated heterocycle (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 95% Ethanol or DMF/Water mixture), degassed (5-10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[14]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Solvent Addition: Add the degassed solvent (5-10 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[12][13] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[15]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[16]

Disclaimer: This protocol is a general guideline. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, should be optimized for each specific substrate combination.

References

Managing impurities in the synthesis of pyrazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine compounds. Our aim is to help you manage impurities and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in pyrazine synthesis?

A1: The most prevalent impurities in pyrazine synthesis typically arise from side reactions of the starting materials and intermediates. These can be broadly categorized as:

  • Other Nitrogen Heterocycles: Imidazole derivatives are common byproducts, especially in syntheses involving sugars and ammonia.[1][2][3] Pyrazinones have also been reported as impurities in certain Maillard reaction models.

  • Polymeric Materials: Under certain conditions, especially with starting materials like glyoxal and ethylenediamine, linear polymers can form instead of the desired cyclic pyrazine structure.[4] High temperatures can also lead to the breakdown of pyrazine rings, contributing to the formation of byproducts and polymeric materials.[5]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave starting materials and intermediates like dihydropyrazines in the final product mixture.[5]

  • Positional Isomers: When synthesizing substituted pyrazines, the formation of positional isomers is a common challenge, leading to difficulties in purification.

Q2: My final pyrazine product is discolored (e.g., brown or yellow). What is the likely cause and how can I prevent it?

A2: Discoloration in the final product is often an indication of impurities, typically resulting from:

  • Maillard Reaction Byproducts: The Maillard reaction, a common route for pyrazine synthesis, is also known as the non-enzymatic browning reaction. It produces a complex mixture of compounds, including colored melanoidins, which can impart a brown color to the product.

  • Oxidation: The dihydropyrazine intermediate is susceptible to oxidation to form the aromatic pyrazine. However, over-oxidation or side reactions with oxidizing agents can lead to colored byproducts.

  • Thermal Degradation: High reaction temperatures can cause the degradation of both the starting materials and the pyrazine product, leading to the formation of colored, often polymeric, impurities.[5]

To prevent discoloration:

  • Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to degradation. A study on pyrazine synthesis from diamine and diol showed that temperatures exceeding 450°C resulted in the breakdown of the pyrazine product.[5]

  • Control Reaction Time: Prolonged reaction times can increase the formation of colored byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification: Employ appropriate purification techniques such as activated carbon treatment or chromatography to remove colored impurities.

Q3: I am observing a low yield of my target pyrazine. What are the potential reasons and how can I improve it?

A3: Low yields in pyrazine synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, pH, and solvent can significantly impact the reaction yield. For instance, in the synthesis of pyrazines from acetol and ammonium hydroxide, a higher pH (around 11.0) resulted in a greater yield.[6]

  • Side Reactions: The formation of byproducts, such as imidazoles or polymers, consumes the starting materials and reduces the yield of the desired pyrazine.

  • Starting Material Quality: The purity of starting materials is crucial. Impurities in the reactants can lead to unwanted side reactions.

  • Inefficient Purification: Product loss during workup and purification steps can significantly lower the final yield.

To improve the yield:

  • Systematic Optimization of Reaction Parameters: Experiment with different temperatures, pH values, solvents, and reactant ratios to find the optimal conditions for your specific synthesis.

  • Use of Catalysts: Certain catalysts, such as zinc, copper-chromite, or FeCl3, have been shown to improve the yield and selectivity of pyrazine synthesis.[5]

  • Careful Workup and Purification: Choose a purification method that is well-suited for your target pyrazine and minimizes product loss.

Troubleshooting Guide

Problem 1: Presence of Unexpected Peaks in GC-MS Analysis

Symptoms: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows several unexpected peaks in addition to your desired pyrazine product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Imidazole Byproducts Imidazoles are common impurities, especially in syntheses involving ammonia and dicarbonyl compounds. They often have different retention times than pyrazines. To confirm, compare the mass spectra of the unknown peaks with known imidazole fragmentation patterns. To remove them, silica gel column chromatography can be effective as imidazoles are often more polar than pyrazines.[1][2]
Presence of Positional Isomers Alkyl-substituted pyrazines can form as a mixture of positional isomers, which may have very similar mass spectra, making them difficult to distinguish by MS alone.[7][8] Use of retention indices from GC analysis on different stationary phases can help in their identification.[7] High-performance flash chromatography may be required for their separation.
Residual Starting Materials or Intermediates Incomplete reaction can leave starting materials or intermediates like dihydropyrazines. Compare the retention times and mass spectra with those of your starting materials. To drive the reaction to completion, consider increasing the reaction time or temperature, or adjusting the stoichiometry of the reactants.
Solvent Impurities or Artifacts The solvent used for extraction or injection can sometimes introduce impurities or react with the analyte in the hot GC inlet. Run a blank solvent injection to check for solvent-related peaks.
Column Bleed or Contamination At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and ghost peaks. Ensure your column is not exceeding its maximum operating temperature and is properly conditioned.
Problem 2: Formation of Polymeric Material/Tar

Symptoms: The reaction mixture is thick, viscous, and difficult to work with, indicating the formation of polymers or tar.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Uncontrolled Condensation of Glyoxal and Ethylenediamine This specific reaction is known to be prone to polymerization.[4] The use of an alkaline medium and a lower alkanol solvent can help to control the reaction and favor the formation of the dihydropyrazine intermediate.[4]
High Reaction Temperature Excessive heat can promote polymerization and degradation of the reactants and products.[5] Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
Presence of Reactive Impurities Impurities in the starting materials can initiate or participate in polymerization reactions. Ensure the purity of your reactants.
Post-synthesis Polymerization Some pyrazine derivatives can be unstable and polymerize upon standing. Store the purified product under an inert atmosphere and at a low temperature.

Quantitative Data Summary

Table 1: Effect of pH on Pyrazine Yield

pHRelative Yield of Total Pyrazines (%)
8.0~40
11.0100

Data adapted from a study on pyrazine synthesis from acetol and NH4OH, where the yield at pH 11.0 is set to 100% for comparison.[6]

Table 2: Effect of Temperature on Pyrazine Yield

Temperature (°C)Relative Yield of 2,3,5-trimethylpyrazine (%)
19~25
28~60
37100
46~85
55~50

Data adapted from a study on the fermentation of Bacillus amyloliquefaciens to produce 2,3,5-trimethylpyrazine, with the yield at 37°C normalized to 100%.

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Purification of Pyrazine Compounds

This protocol provides a general guideline for the purification of pyrazine derivatives using flash chromatography. The specific solvent system and silica gel loading will need to be optimized for each compound.

  • Sample Preparation: Dissolve the crude pyrazine product in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing:

    • Select a flash chromatography column of an appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the chosen mobile phase (a non-polar solvent like hexane is often used for initial packing).

    • Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles.

  • Sample Loading:

    • Once the silica gel is packed, drain the solvent until it is level with the top of the silica bed.

    • Carefully apply the dissolved sample to the top of the silica gel.

  • Elution:

    • Begin elution with the chosen mobile phase. A common starting point for pyrazines is a mixture of hexane and ethyl acetate.[6]

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The polarity can be increased by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Product Isolation: Combine the fractions containing the pure pyrazine product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for GC-MS Analysis of Pyrazine Impurities

This protocol outlines a general method for the analysis of volatile impurities in pyrazine synthesis using GC-MS. Specific parameters may need to be adjusted based on the analytes and instrumentation.

  • Sample Preparation: Dilute a small amount of the crude or purified pyrazine sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Column: Use a capillary column suitable for the analysis of heterocyclic compounds (e.g., a DB-WAX or equivalent).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280 °C) to elute all components.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer: Set the MS to scan a mass range appropriate for the expected compounds and their fragments (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the desired pyrazine product and any impurities by comparing their retention times and mass spectra to reference data or spectral libraries.

    • For unknown impurities, analyze the fragmentation patterns to propose potential structures.

Visualizations

impurity_formation_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Impurities diamine 1,2-Diamine dihydropyrazine Dihydropyrazine diamine->dihydropyrazine Condensation dicarbonyl α-Dicarbonyl dicarbonyl->dihydropyrazine imidazole Imidazole Impurity dicarbonyl->imidazole Side Reaction with Ammonia pyrazine Desired Pyrazine dihydropyrazine->pyrazine Oxidation polymer Polymeric Byproducts dihydropyrazine->polymer Side Reaction

Caption: Impurity formation pathway in pyrazine synthesis.

troubleshooting_workflow start Low Yield or High Impurity in Pyrazine Synthesis check_reaction Review Reaction Conditions (Temp, pH, Solvent) start->check_reaction check_starting_materials Analyze Starting Material Purity start->check_starting_materials optimize_conditions Optimize Reaction Parameters check_reaction->optimize_conditions Suboptimal analyze_impurities Characterize Impurities (GC-MS, NMR) check_reaction->analyze_impurities Optimal purify_materials Purify Starting Materials check_starting_materials->purify_materials Impure check_starting_materials->analyze_impurities Pure optimize_conditions->analyze_impurities purify_materials->analyze_impurities adjust_purification Modify Purification Protocol (e.g., change chromatography solvent) analyze_impurities->adjust_purification Identified end Improved Yield and Purity adjust_purification->end

Caption: Troubleshooting workflow for pyrazine synthesis.

References

Solubility issues of morpholine-containing compounds in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of morpholine-containing compounds in organic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine moiety often included in drug candidates?

A1: The morpholine ring is a "privileged structure" in medicinal chemistry. Its inclusion can enhance the aqueous solubility, bioavailability, and metabolic stability of drug molecules.[1][2] The nitrogen atom in the morpholine ring provides a weakly basic handle (pKa of morpholinium is about 8.7), which can improve the pharmacokinetic profile of a compound.[3] Specifically, it can help modulate the lipophilic-hydrophilic balance, which is crucial for properties like brain permeability.[4][5][6]

Q2: What are the general solubility characteristics of morpholine itself?

A2: Morpholine is a colorless, hygroscopic liquid that is miscible with water and a wide range of organic solvents, including acetone, benzene, ether, methanol, and ethanol.[7][8][9] However, its solubility can be limited in alkaline aqueous solutions.[10]

Q3: What factors influence the solubility of morpholine-containing compounds in organic solvents?

A3: Several factors can affect the solubility of these compounds:

  • Polarity of the Solvent and Solute: The principle of "like dissolves like" is fundamental. The polarity of the morpholine-containing compound, dictated by its overall structure, will determine its solubility in various organic solvents.[11]

  • Hydrogen Bonding: The nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding, which can influence solubility in protic solvents.[11]

  • pH of the Solution: For ionizable compounds, the pH of the medium can significantly impact solubility. Protonation of the morpholine nitrogen at lower pH can increase solubility in polar solvents.

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.[12]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[13]

Q4: How can I get a general idea of a suitable solvent for my morpholine-containing compound?

A4: A helpful rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers. For instance, if your compound has ester functionalities, ethyl acetate might be a good starting point.[14] Given the ether and amine functionalities in the morpholine ring, polar aprotic and protic solvents are often good candidates.

Troubleshooting Guide

Problem 1: My morpholine-containing compound is "oiling out" during recrystallization instead of forming crystals.

  • Cause: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to a significant melting point depression.[15]

  • Solutions:

    • Lower the temperature at which the compound dissolves: Try using a larger volume of solvent or a solvent system where your compound is more soluble at a lower temperature.

    • Change the solvent system: If you are using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.

    • Induce crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to initiate crystallization.[3]

    • Charcoal treatment: If impurities are the suspected cause, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before cooling.

Problem 2: I am getting a very low yield after recrystallization.

  • Cause: A low yield can result from several factors:

    • Using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[3][15]

    • Cooling the solution too quickly, which can trap impurities and prevent the formation of pure crystals.

    • Washing the collected crystals with a solvent that is not sufficiently cold, redissolving some of the product.[3]

  • Solutions:

    • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve your compound.

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Use ice-cold rinsing solvent: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.

    • Recover from the mother liquor: If you suspect a significant amount of your compound is still in the filtrate (mother liquor), you can try to concentrate the solution by evaporation and cool it again to obtain a second crop of crystals.

Problem 3: My morpholine-containing compound is not dissolving in the desired organic solvent for a reaction.

  • Cause: The polarity of your compound and the chosen solvent may not be well-matched. The presence of other functional groups on your molecule can significantly alter its overall polarity compared to unsubstituted morpholine.

  • Solutions:

    • Increase the temperature: Gently heating the mixture can often increase solubility.

    • Use a co-solvent: Adding a small amount of a solvent in which your compound is highly soluble (like DMSO or DMF) can help to dissolve it in the bulk solvent.[16][17][18][19][20]

    • Consider a different solvent: Refer to solubility data tables (like the one below) or perform small-scale solubility tests with a range of solvents to find a more suitable one.

    • pH adjustment: If your reaction conditions permit, adding a small amount of an acid to protonate the morpholine nitrogen can increase its solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the solubility of several morpholine-containing drugs in common organic solvents. This data can serve as a starting point for selecting appropriate solvents in your experiments.

CompoundSolventSolubility (mg/mL)
Gefitinib DMSO~20[18][19]
DMF~20[18][19]
Ethanol~0.3[18][19]
MethanolSlightly Soluble[21]
Linezolid DMSO~20[17]
DMF~30[17]
Ethanol~1[17]
MethanolHighly Soluble[22]
Aprepitant DMSO~16[16][20]
DMF~25[16][20]
Ethanol~3[16][20]
AcetonitrileSlightly Soluble[23][24]

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of a morpholine-containing compound in an organic solvent. The shake-flask method is considered the gold standard for thermodynamic solubility measurements.[25]

Materials:

  • Test compound (crystalline solid)

  • Selected organic solvent(s)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid test compound to a vial. "Excess" means that undissolved solid should be visible after the equilibration period.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the optimal time may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically resistant filter (e.g., PTFE for organic solvents). This step is critical to avoid aspirating solid particles.

  • Sample Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the original concentration of the compound in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound B Add Known Volume of Solvent A->B C Agitate for 24-48h at Constant Temp. B->C D Centrifuge or Filter C->D E Dilute Aliquot D->E F Analyze via HPLC/LC-MS E->F G Calculate Solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Crystal Yield? OilingOut->LowYield No OilingSolutions Try: - Lower Dissolution Temp - Change Solvent System - Induce Crystallization OilingOut->OilingSolutions Yes Success Successful Crystallization LowYield->Success No YieldSolutions Try: - Minimize Hot Solvent - Slow Cooling - Use Ice-Cold Rinse LowYield->YieldSolutions Yes OilingSolutions->Start YieldSolutions->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: 4-(6-Bromopyrazin-2-yl)morpholine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(6-Bromopyrazin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur with this compound?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of 4-(pyrazin-2-yl)morpholine as a byproduct. This occurs during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The mechanism often involves the formation of a palladium-hydride species which can then reductively eliminate with the aryl halide, leading to the debrominated product. The electron-deficient nature of the pyrazine ring in this compound can make it susceptible to this side reaction under certain conditions.

Q2: Which reaction parameters are most critical to control in order to minimize debromination?

A2: The choice of palladium catalyst/precatalyst, ligand, base, solvent, and reaction temperature are all critical factors that can influence the competition between the desired cross-coupling and the undesired debromination. Generally, reaction conditions that favor a rapid rate of cross-coupling over the formation and reaction of palladium-hydride species will minimize debromination.

Q3: Can the choice of ligand significantly impact the yield of the debrominated byproduct?

A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, RuPhos), have been shown to be effective in promoting the desired C-N or C-C bond formation and can suppress debromination. For instance, in the coupling of 3-bromo-2-aminopyridine with morpholine, the RuPhos precatalyst provided a significantly higher yield of the desired product compared to other ligands.[1]

Q4: How does the choice of base affect the extent of debromination?

A4: The base is essential for the catalytic cycle, but certain bases can promote debromination. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations. However, weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often employed in Suzuki couplings and can sometimes lead to lower levels of debromination, although this is highly substrate-dependent. It has been observed that the presence of hydroxide or alkoxide bases can sometimes be a source of hydride for the debromination pathway.

Troubleshooting Guides

Issue 1: Significant Formation of 4-(pyrazin-2-yl)morpholine during Suzuki-Miyaura Coupling

If you are observing a high percentage of the debrominated byproduct, 4-(pyrazin-2-yl)morpholine, during a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.

Troubleshooting Workflow

start High Debromination in Suzuki Coupling ligand Evaluate Ligand: - Is it an electron-rich, bulky phosphine? - Consider switching to a Buchwald-type ligand. start->ligand base Assess Base: - Are you using a strong alkoxide base? - Try a weaker inorganic base like K₃PO₄ or Cs₂CO₃. ligand->base solvent Check Solvent: - Is the solvent anhydrous? - Water can sometimes be a hydride source. Consider using anhydrous solvents. base->solvent temp Lower Reaction Temperature: - High temperatures can promote side reactions. - Attempt the reaction at a lower temperature. solvent->temp catalyst Change Palladium Source: - Different Pd sources can have varying activities. - Try a pre-formed catalyst. temp->catalyst end Debromination Minimized catalyst->end

Figure 1. Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Quantitative Data on Reaction Parameter Effects (Hypothetical Data for Illustrative Purposes)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1005540
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene808510
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME907025
PdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile/H₂O806530

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a general guideline based on successful couplings of similar heteroaryl bromides.

  • Reagent Preparation : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst and Ligand Addition : In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) in anhydrous toluene. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition : Add anhydrous toluene to the reaction mixture.

  • Degassing : Seal the Schlenk tube and degas the mixture by three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Issue 2: Significant Formation of 4-(pyrazin-2-yl)morpholine during Buchwald-Hartwig Amination

The formation of the debrominated byproduct can also be a significant issue in Buchwald-Hartwig amination reactions. The following guide provides steps to mitigate this side reaction.

Troubleshooting Logic

start High Debromination in Buchwald-Hartwig Amination ligand Optimize Ligand: - Use electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos). - Screen a panel of ligands to find the optimal one. start->ligand base Evaluate Base: - If using a strong alkoxide, ensure it is fresh and anhydrous. - Consider a weaker base if compatible with the amine. ligand->base precatalyst Use a Pre-formed Catalyst: - Pre-catalysts can offer better control and reproducibility. - RuPhos-Pd-G3 is a good starting point for aminopyridines. base->precatalyst temp Adjust Temperature: - Lowering the temperature can disfavor debromination. - Some reactions can proceed at room temperature with the right catalyst system. precatalyst->temp end Debromination Minimized temp->end

Figure 2. Troubleshooting logic for debromination in Buchwald-Hartwig amination.

Quantitative Data on Reaction Parameter Effects for a Similar System (3-bromo-2-aminopyridine with morpholine) [1]

Catalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)
Pd₂(dba)₃/RuPhosLiHMDSTHF6571
RuPhos PrecatalystLiHMDSTHF6583
Pd₂(dba)₃/BINAPLiHMDSTHF6571
RuPhos PrecatalystLiHMDSTHFrt68

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Minimized Debromination

This protocol is adapted from successful aminations of related heteroaryl bromides.

  • Reagent Preparation : In a glovebox, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried vial.

  • Catalyst Addition : Add a palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%).

  • Solvent Addition : Add an anhydrous ethereal solvent such as THF or dioxane.

  • Reaction : Seal the vial and heat the reaction mixture to the desired temperature (start with room temperature and increase if necessary). Monitor the reaction by LC-MS.

  • Work-up : After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

By systematically evaluating and optimizing the reaction parameters outlined in these guides, researchers can significantly reduce the incidence of debromination and improve the yield of the desired cross-coupled product when working with this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(6-Bromopyrazin-2-yl)morpholine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound at scale?

A1: The two most common and scalable synthetic routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as raw material cost, catalyst availability, and the desired purity profile of the final product.

Q2: What are the common impurities or side products I should be aware of when scaling up the synthesis?

A2: Common impurities can include the starting material, 2,6-dibromopyrazine, as well as potential side products from the reaction. In the SNAr reaction, a common byproduct is the dialkylated product, 2,6-dimorpholinopyrazine. For the Buchwald-Hartwig amination, impurities can arise from catalyst decomposition or side reactions involving the phosphine ligands.

Q3: How can I effectively remove unreacted 2,6-dibromopyrazine from my final product?

A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is often effective. Column chromatography on silica gel can also be employed, particularly for smaller scale purifications. For larger scales, optimizing the reaction stoichiometry to drive the reaction to completion is the most efficient approach to minimize this impurity.

Q4: What are the key safety precautions to consider when working with the reagents involved in this synthesis?

A4: 2,6-Dibromopyrazine and morpholine are both hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reactions should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheets (SDS) for all reagents.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Route
Issue Potential Cause Recommended Solution
Low Conversion of 2,6-dibromopyrazine Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
Ineffective base.Ensure the base (e.g., K2CO3, Et3N) is of good quality and used in sufficient excess. Consider using a stronger base if necessary.
Formation of Significant Amounts of 2,6-dimorpholinopyrazine Excess morpholine used.Carefully control the stoichiometry of the reactants. Use no more than 1.0-1.2 equivalents of morpholine relative to 2,6-dibromopyrazine.
High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product is formed and before significant dialkylation occurs.
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.Try different solvent systems for extraction and recrystallization. A solvent screen is recommended. If crystallization is challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate isolation.
Emulsion formation during aqueous workup.Add a small amount of brine or a different organic solvent to break the emulsion.
Buchwald-Hartwig Amination Route
Issue Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst.Ensure the palladium catalyst and phosphine ligand are stored under an inert atmosphere to prevent degradation. Consider using a pre-catalyst.
Inappropriate ligand for the substrate.Screen different phosphine ligands. For electron-deficient heteroaromatics, bulky, electron-rich ligands such as XPhos or t-BuXPhos are often effective.[1]
Ineffective base.The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. Ensure the base is fresh and anhydrous.
Dark Reaction Mixture and Catalyst Decomposition High reaction temperature.Lower the reaction temperature. While some heating is often necessary, excessive heat can lead to catalyst decomposition.
Oxygen contamination.Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas the solvent and reagents before use.
Inconsistent Yields at Larger Scales Poor mixing of heterogeneous base.Use a mechanical stirrer for larger scale reactions to ensure efficient mixing of the solid base.
Catalyst deactivation.Optimize the catalyst loading. While lower loadings are desirable, a slightly higher loading might be necessary at scale to compensate for any minor deactivation.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 2,6-Dibromopyrazine

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred solution of 2,6-dibromopyrazine (1.0 eq) in DMF, add morpholine (1.1 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2,6-Dibromopyrazine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Add anhydrous, degassed toluene to the vessel.

  • Add 2,6-dibromopyrazine (1.0 eq) and morpholine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data

The following table summarizes typical results for the synthesis of this compound via the two primary routes. These values are intended as a general guide and may vary depending on the specific reaction conditions and scale.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Typical Yield 60-75%75-90%
Purity Before Purification 85-95% (major impurity is 2,6-dimorpholinopyrazine)>95%
Reaction Time 4-12 hours2-8 hours
Typical Solvents DMF, DMSO, NMPToluene, Dioxane, THF
Catalyst Required NoPalladium catalyst and phosphine ligand
Key Scale-up Challenge Controlling the formation of the dialkylated byproduct.Catalyst cost and removal from the final product.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in each synthetic route.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 2,6-Dibromopyrazine, Morpholine, and K2CO3 in DMF heat Heat to 80-100°C and Monitor Progress reagents->heat quench Cool and Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate Under Vacuum wash_dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify final_product final_product purify->final_product Final Product

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification catalyst Combine Pd(OAc)2, XPhos, and NaOt-Bu in Toluene reagents Add 2,6-Dibromopyrazine and Morpholine catalyst->reagents heat Heat to 80-100°C and Monitor Progress reagents->heat quench Cool and Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate Under Vacuum wash_dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Final Product

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

This technical support center provides a starting point for scaling up the synthesis of this compound. For any specific queries not addressed here, please consult the relevant scientific literature or contact a qualified chemical process development specialist.

References

Validation & Comparative

NMR Characterization: A Comparative Guide to 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher and drug development professional, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(6-Bromopyrazin-2-yl)morpholine, benchmarked against its non-brominated analog, 4-(Pyrazin-2-yl)morpholine. The data presented herein, including predicted and experimental values, offers crucial insights for structural verification and further development of pyrazine-based compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and 4-(Pyrazin-2-yl)morpholine (experimental). This direct comparison highlights the influence of the bromine substituent on the chemical environment of the pyrazine and morpholine rings.

Table 1: ¹H NMR Data Comparison

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Pyrazine-H~8.2 (predicted)s-
Pyrazine-H~8.0 (predicted)s-
Morpholine-H (axial)~3.8 (predicted)t~4.8
Morpholine-H (equatorial)~3.6 (predicted)t~4.8
4-(Pyrazin-2-yl)morpholine [1]Pyrazine-H9.61d7.8
Pyrazine-H8.14d7.6
Pyrazine-H7.90d2.64
Morpholine-H3.79-3.90m-
Morpholine-H3.51-3.63m-

Table 2: ¹³C NMR Data Comparison

Compound Carbon Chemical Shift (δ, ppm)
This compound Pyrazine-C (C-Br)~145 (predicted)
Pyrazine-C (C-N)~158 (predicted)
Pyrazine-C~135 (predicted)
Pyrazine-C~130 (predicted)
Morpholine-C (C-N)~44 (predicted)
Morpholine-C (C-O)~66 (predicted)
4-(Pyrazin-2-yl)morpholine [1]Pyrazine-C155.48
Pyrazine-C142.16
Pyrazine-C133.98
Pyrazine-C131.33
Morpholine-C66.93
Morpholine-C45.18

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules like this compound is provided below.

NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for NMR analysis and the structural relationship between the compared compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Place in Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase & Baseline Correction ft->phase analyze Spectral Analysis phase->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Structural_Relationship parent 4-(Pyrazin-2-yl)morpholine (Alternative) target This compound (Target Compound) parent->target Bromination

Caption: Structural relationship between the target compound and its non-brominated analog.

References

A Comparative Guide to the 1H and 13C NMR Spectra of 4-(Pyrazin-2-yl)morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the 1H and 13C NMR spectra of 4-(pyrazin-2-yl)morpholine. It includes detailed experimental data for the parent compound, a protocol for its synthesis and spectral acquisition, and a discussion of the expected spectral shifts in its derivatives.

The 4-(pyrazin-2-yl)morpholine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of these compounds. This guide presents a detailed analysis of the 1H and 13C NMR spectra of the parent compound, 4-(pyrazin-2-yl)morpholine, and discusses the anticipated spectral changes upon substitution on the pyrazine ring.

Chemical Structure and Atom Numbering

The general structure and atom numbering scheme for the 4-(pyrazin-2-yl)morpholine core are depicted below. This numbering is used for the assignment of NMR signals.

Caption: General structure and atom numbering of 4-(pyrazin-2-yl)morpholine.

Experimental NMR Data of 4-(Pyrazin-2-yl)morpholine

The following tables summarize the reported 1H and 13C NMR spectral data for the parent compound, 4-(pyrazin-2-yl)morpholine, in deuterated chloroform (CDCl3).

Table 1: 1H NMR Data of 4-(Pyrazin-2-yl)morpholine (300 MHz, CDCl3) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3.51–3.63m-4HH-3', H-5'
3.79–3.90m-4HH-2', H-6'
7.90d2.641HH-3
8.14d7.61HH-5
9.61d7.81HH-6

Table 2: 13C NMR Data of 4-(Pyrazin-2-yl)morpholine (75 MHz, CDCl3) [1]

Chemical Shift (δ, ppm)Assignment
45.18C-2', C-6'
66.93C-3', C-5'
131.33C-3
133.98C-5
142.16C-6
155.48C-2

Note: Some sources may show slight variations in chemical shifts due to differences in experimental conditions.

Comparison with Substituted Derivatives: Expected Trends

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH3) or amino (-NH2) groups at positions 3, 5, or 6 of the pyrazine ring are expected to increase the electron density of the aromatic system. This would lead to an upfield shift (lower δ values) for the remaining pyrazine protons and carbons. The effect would be most pronounced for the positions ortho and para to the substituent.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups at the same positions would have the opposite effect. By decreasing the electron density of the pyrazine ring, they would cause a downfield shift (higher δ values) for the pyrazine protons and carbons.

The chemical shifts of the morpholine protons and carbons are generally less affected by substitution on the pyrazinyl ring, although minor shifts may be observed due to through-space electronic effects.

Experimental Protocols

Synthesis of 4-(Pyrazin-2-yl)morpholine

The synthesis of 4-(pyrazin-2-yl)morpholine can be achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Workflow for the Synthesis of 4-(Pyrazin-2-yl)morpholine

G reagents Combine Pd(OAc)2, PTABS, 2-chloropyrazine, triethylamine, and morpholine in dry DMF reaction Stir at room temperature for 4 hours reagents->reaction workup Purify by column chromatography (EtOAc:hexane) reaction->workup product Obtain 4-(pyrazin-2-yl)morpholine workup->product

Caption: A simplified workflow for the synthesis of 4-(pyrazin-2-yl)morpholine.

A detailed procedure is as follows:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (1 mol%) and PTABS (phosphatriazene adamantyl butane saltone; 2 mol%).

  • Establish a nitrogen atmosphere and add dry DMF (3 mL).

  • Add 2-chloropyrazine (1 mmol), triethylamine (1.5 mmol), and morpholine (1.1 mmol).

  • Stir the suspension at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, purify the crude product by column chromatography using an appropriate solvent system (e.g., EtOAc:hexane, 1:3) to yield the final product.[1]

NMR Sample Preparation and Data Acquisition

  • Dissolve approximately 5-10 mg of the purified 4-(pyrazin-2-yl)morpholine derivative in about 0.6 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz for 1H and 75 MHz for 13C).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

Alternative Analytical Techniques

While NMR is the primary tool for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

  • X-ray Crystallography: Provides the definitive solid-state structure of the compound, confirming connectivity and stereochemistry.

This guide provides a foundational understanding of the 1H and 13C NMR spectra of 4-(pyrazin-2-yl)morpholine. The provided data and experimental protocols serve as a valuable resource for researchers working with this important class of compounds. The discussion on the expected spectral trends for substituted derivatives offers predictive power for the characterization of novel analogues.

References

Mass Spectrometry Analysis: A Comparative Guide for 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry analysis of 4-(6-Bromopyrazin-2-yl)morpholine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this guide presents a predicted fragmentation pattern based on the known behavior of its constituent morpholine and bromopyrazine moieties. For comparative purposes, we include predicted data for the structurally similar compound, 4-(6-bromo-pyridin-2-yl)-morpholine.

Comparative Analysis of Mass Spectral Data

The following table summarizes the predicted mass spectral data for this compound and its pyridine analogue. This data is essential for compound identification and structural elucidation.

PropertyThis compound (Predicted)4-(6-bromo-pyridin-2-yl)-morpholine (Predicted)[1]
Molecular Formula C₈H₁₀BrN₃OC₉H₁₁BrN₂O
Molecular Weight 244.09 g/mol [2][3]243.10 g/mol [4]
Monoisotopic Mass 243.0007 Da242.0055 Da[1]
Predicted [M+H]⁺ 244.0085 / 246.0065 (due to Br isotopes)243.0128 / 245.0108 (due to Br isotopes)[1]
Predicted Key Fragments * m/z 157/159 : [M+H - C₄H₈NO]⁺, loss of the morpholine ring.* m/z 156/158 : [M+H - C₄H₈NO]⁺, loss of the morpholine ring.
* m/z 86 : [C₄H₈NO]⁺, the morpholine fragment.* m/z 86 : [C₄H₈NO]⁺, the morpholine fragment.
* m/z 185/187 : [M+H - C₃H₅O]⁺, fragmentation within the morpholine ring.* m/z 184/186 : [M+H - C₃H₅O]⁺, fragmentation within the morpholine ring.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase to the desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for the separation of small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.

  • Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺) and tandem MS (MS/MS) for fragmentation analysis.

  • Precursor Ion: For this compound, the precursor ions to target for MS/MS would be m/z 244.0 and 246.0.

  • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Experimental Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a small molecule like this compound using LC-MS/MS.

LC-MS/MS Workflow for Small Molecule Identification SamplePrep Sample Preparation (Standard & Unknown) LC Liquid Chromatography (LC) Separation SamplePrep->LC Injection MS Mass Spectrometry (MS) Ionization & Full Scan LC->MS Elution Precursor Precursor Ion Selection (e.g., m/z 244.0, 246.0) MS->Precursor Identification of [M+H]⁺ MSMS Tandem MS (MS/MS) Fragmentation Precursor->MSMS Isolation & Collision DataAnalysis Data Analysis (Spectrum Interpretation) MSMS->DataAnalysis Fragment Spectrum LibrarySearch Database/Library Search (Optional) DataAnalysis->LibrarySearch StructureElucidation Structural Elucidation DataAnalysis->StructureElucidation LibrarySearch->StructureElucidation Confirmation

References

A Comparative Guide to HPLC Methods for Purity Analysis of Bromopyrazine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Bromopyrazines are a class of heterocyclic compounds that serve as key building blocks in the development of a wide range of pharmaceuticals. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the purity assessment of these intermediates. This guide provides a comparative overview of HPLC methods applicable to the analysis of bromopyrazine intermediates, supported by experimental details to aid in method selection and development.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity analysis. The following table summarizes different reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods that can be adapted for the analysis of bromopyrazine intermediates and their potential impurities. These methods utilize common C18 stationary phases with varying mobile phase compositions.

ParameterMethod 1: General Purity ScreeningMethod 2: High-Throughput AnalysisMethod 3: Stability-Indicating Assay
Instrumentation HPLC with UV DetectorUPLC with UV/MS DetectorHPLC with DAD/UV Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid)Acetonitrile and Water with 0.1% Formic AcidMethanol and Water
Elution Mode Isocratic or GradientGradientIsocratic
Flow Rate 1.0 mL/min0.4 mL/min1.0 mL/min
Detection Wavelength ~230-280 nm (based on analyte UV maxima)UV (230 nm) and/or MS detection230 nm
Column Temperature Ambient or controlled (e.g., 30 °C)40 °CAmbient
Injection Volume 10 µL1-5 µL20 µL
Typical Analytes Bromopyrazine, related substancesPyrazine derivatives, process impuritiesBromazepam and its degradation product (2-(2-amino-5-bromobenzoyl) pyridine)[1]
Performance Highlights Robust, widely applicable for routine purity checks.Faster analysis times, suitable for large sample sets.Capable of separating the main component from its degradation products formed under stress conditions.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting HPLC methods. Below are generalized procedures based on the methods summarized above.

Method 1: General Purity Screening Protocol

This protocol is a standard approach for the routine purity analysis of bromopyrazine intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Elution: An isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 60:40 v/v) or a linear gradient can be used for more complex samples.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength appropriate for the bromopyrazine intermediate (typically between 230-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the bromopyrazine intermediate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Method 3: Stability-Indicating Assay Protocol

This method is designed to separate the active ingredient from potential degradation products, which is crucial for stability studies. The following is a published method for bromazepam and its primary degradation product, which can be adapted for bromopyrazine intermediates.[1]

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 column (250 mm x 4.6 mm i.d., 5 µm particle size).[1]

  • Mobile Phase Preparation: A mixture of methanol and water (70:30, v/v).[1]

  • Chromatographic Conditions:

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: DAD detection at 230 nm.[1]

    • Run Time: Approximately 6 minutes.[1]

  • Sample Preparation for Forced Degradation Studies:

    • Acidic/Basic Hydrolysis: Dissolve the bromopyrazine intermediate in a solution of hydrochloric acid or sodium hydroxide and heat. Neutralize the solution before injection.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.

    • Thermal Degradation: Expose the solid sample to dry heat.

    • Photolytic Degradation: Expose a solution of the sample to UV light.

  • Analysis: Analyze the stressed samples alongside a control sample to demonstrate the separation of the parent compound from any formed degradation products.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method development and purity analysis of bromopyrazine intermediates.

HPLC_Method_Development_Workflow cluster_0 Method Development Analyte_Characterization Analyte Characterization (Solubility, UV Spectra) Initial_Screening Initial Screening (Column & Mobile Phase) Analyte_Characterization->Initial_Screening Input Method_Optimization Method Optimization (Gradient, Flow Rate, Temp.) Initial_Screening->Method_Optimization Refine Method_Validation Method Validation (ICH Guidelines) Method_Optimization->Method_Validation Finalize

Caption: Workflow for HPLC Method Development.

HPLC_Purity_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution & Dilution) HPLC_Analysis HPLC Analysis (Injection & Data Acquisition) Sample_Preparation->HPLC_Analysis Chromatogram_Processing Chromatogram Processing (Peak Integration) HPLC_Analysis->Chromatogram_Processing Purity_Calculation Purity Calculation (Area Percent) Chromatogram_Processing->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: General Workflow for HPLC Purity Analysis.

References

A Comparative Guide to the X-ray Crystal Structures of Morpholine-Substituted Pyrazines and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of morpholine-substituted pyrazines and their analogous pyridine and pyrimidine derivatives. By presenting key structural data, experimental protocols, and visualizations, this document aims to facilitate a deeper understanding of the structure-property relationships in this important class of compounds, which are frequently utilized in medicinal chemistry.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, often incorporated to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. When appended to nitrogen-containing aromatic heterocycles such as pyrazine, pyridine, and pyrimidine, the resulting structures are of significant interest for their potential as therapeutic agents, particularly in oncology and as kinase inhibitors. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography provides invaluable insights into their conformational preferences, intermolecular interactions, and the subtle electronic effects imparted by the different heterocyclic cores. This guide compares the crystal structures of representative morpholine-substituted pyrazines, pyridines, and pyrimidines, supplemented with relevant biological activity data and experimental methodologies.

Comparison of Crystallographic Data

The following tables summarize key crystallographic and geometric parameters for a selection of morpholine-substituted pyrazines, pyridines, and pyrimidines. These compounds have been chosen to highlight the structural variations and similarities across the different heterocyclic platforms.

Table 1: Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
4-(Pyrazin-2-yl)morpholineC₈H₁₁N₃OMonoclinicP2₁/c17.0695.92787.80539090.54904[1]
4-[(Pyridin-3-yl)diazenyl]morpholineC₉H₁₂N₄OMonoclinicP2₁/c-------[2]
6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidineC₁₁H₁₁ClN₄O---------[3]
2-(Morpholin-4-yl)pyrimidine-5-carboxylic acidC₉H₁₁N₃O₃---------[4][5]

Note: Complete crystallographic data for all compounds was not publicly available in the search results. The table will be populated as more data is found.

Table 2: Key Geometric Parameters

CompoundDihedral Angle (Morpholine-Heterocycle) (°)C-N (Morpholine-Heterocycle) Bond Length (Å)NotesRef.
4-(Pyrazin-2-yl)morpholineNearly planar-The morpholine ring is as much aligned with the pyrazine plane as its chair conformation allows.[1][6]
4-[(Pyridin-3-yl)diazenyl]morpholine12.46-The pyridine ring forms a dihedral angle of 12.46° with the mean plane of the morpholine ring.[2]

Note: This table will be expanded with more detailed geometric information as it is gathered.

Structure-Performance Relationships

The spatial arrangement of the morpholine substituent relative to the heterocyclic core can significantly influence a molecule's interaction with biological targets. For instance, in kinase inhibitors, the morpholine often acts as a "hinge-binder," forming critical hydrogen bonds with the protein backbone. The planarity and electronic nature of the pyrazine, pyridine, or pyrimidine ring can modulate the presentation of the morpholine group and other substituents, thereby affecting binding affinity and selectivity.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and crystallization of morpholine-substituted heterocycles.

Synthesis of 4-(Pyrazin-2-yl)morpholine[1]

This synthesis was performed under an inert nitrogen atmosphere using standard Schlenk line procedures.

Materials:

  • 2-Chloropyrazine

  • Morpholine

  • Palladium(II) acetate

  • (t-Bu)₃PHBF₄ (tri-tert-butylphosphonium tetrafluoroborate)

  • Sodium tert-butoxide

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A mixture of 2-chloropyrazine (1 mmol, 114.5 mg), morpholine (1.2 mmol, 104.5 mg, 105 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), (t-Bu)₃PHBF₄ (0.024 mmol, 7.0 mg), and NaO-t-Bu (1.4 mmol, 134.6 mg) was taken in a Schlenk tube.

  • Toluene (3 mL) was added, and the reaction mixture was stirred at 353 K for 24 hours.

  • After completion of the reaction, the crude product was purified and isolated by column chromatography using an EtOAc:hexane (1:3) solvent system.

  • The final product was obtained as colorless needles by crystallization from the eluent.

Crystallization of 4-(Pyrazin-2-yl)morpholine[1]

Single crystals suitable for X-ray diffraction were obtained directly from the eluent after column chromatography (EtOAc:hexane, 1:3). The compound has a low melting point of 318 K, and the crystals were stored in a refrigerator until measurement.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these compounds.

Synthesis_Workflow Reactants 2-Chloropyrazine + Morpholine Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Pd(OAc)₂ / (t-Bu)₃PHBF₄ Catalyst->Reaction Base NaO-t-Bu Base->Reaction Solvent Toluene Solvent->Reaction Purification Column Chromatography (EtOAc/Hexane) Reaction->Purification Product 4-(Pyrazin-2-yl)morpholine Purification->Product

Caption: Synthetic workflow for 4-(pyrazin-2-yl)morpholine.

Structural_Comparison_Logic cluster_heterocycles Morpholine-Substituted Heterocycles cluster_analysis Comparative Analysis Pyrazine Pyrazine Derivatives Crystal_Structure X-ray Crystal Structure Pyrazine->Crystal_Structure Biological_Activity Biological Activity (e.g., Kinase Inhibition) Pyrazine->Biological_Activity Pyridine Pyridine Derivatives Pyridine->Crystal_Structure Pyridine->Biological_Activity Pyrimidine Pyrimidine Derivatives Pyrimidine->Crystal_Structure Pyrimidine->Biological_Activity SAR Structure-Activity Relationship (SAR) Crystal_Structure->SAR Biological_Activity->SAR

Caption: Logical flow for comparative structural and activity analysis.

Conclusion

The crystallographic analysis of morpholine-substituted pyrazines, in comparison with their pyridine and pyrimidine counterparts, reveals subtle yet significant differences in molecular geometry and intermolecular interactions. These structural nuances are critical in the rational design of novel therapeutic agents. This guide serves as a foundational resource for researchers in medicinal chemistry, providing a comparative overview of the structural landscape of these important heterocyclic compounds. Further studies that directly compare the crystal structures and biological activities of a systematically varied series of these compounds are warranted to build a more comprehensive understanding of their structure-activity relationships.

References

Beyond Morpholine: A Comparative Guide to Bioisosteric Replacements in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the morpholine moiety is a familiar scaffold. Its advantageous physicochemical properties have cemented its place in numerous approved drugs. However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development. This guide provides an objective comparison of morpholine with one of its promising bioisosteric replacements, tetrahydro-2H-pyran (THP), using the mTOR inhibitor PQR620 and its THP-containing analogue, compound 11b, as a case study. We will delve into the experimental data that underscores the benefits of this bioisosteric swap in enhancing metabolic stability while retaining potent biological activity.

The morpholine ring, a saturated heterocycle, is a common building block in medicinal chemistry, valued for its ability to improve aqueous solubility and provide a desirable pharmacokinetic profile.[1][2][3] Despite these benefits, the metabolic lability of the morpholine ring can lead to rapid clearance and reduced drug efficacy.[4] This has spurred the exploration of bioisosteric replacements—chemical groups with similar steric and electronic properties that can mimic the parent moiety while offering improved metabolic stability.[1]

One such promising bioisostere for morpholine is the tetrahydro-2H-pyran (THP) ring. This guide will compare the performance of a morpholine-containing drug candidate with its THP analogue, supported by experimental data and detailed methodologies.

Case Study: PQR620 vs. Compound 11b - A Tale of Two mTOR Inhibitors

A compelling example of the successful bioisosteric replacement of a morpholine derivative is found in the development of mTOR kinase inhibitors. PQR620 is a potent, brain-penetrant mTORC1/2 inhibitor containing two bridged morpholine (8-oxa-3-azabicyclo[3.2.1]octane) moieties.[5] While effective, opportunities to further enhance its metabolic profile led researchers to explore bioisosteric modifications.

Compound 11b is an analogue of PQR620 where one of the bridged morpholine rings has been replaced by a tetrahydro-2H-pyran (THP) group.[6][7] This seemingly subtle change has a significant impact on the compound's metabolic stability.

Quantitative Data Comparison

The following tables summarize the available quantitative data for PQR620 and its THP-containing bioisostere, compound 11b.

Physicochemical Properties PQR620 Compound 11b Reference
Molecular Weight ( g/mol ) 445.47Not explicitly stated, but calculable[8]
cLogP Not explicitly statedNot explicitly stated
Aqueous Solubility Poorly soluble in water (<1 mg/mL)Not explicitly stated[6]
pKa Not explicitly statedNot explicitly stated
Pharmacokinetic Properties PQR620 Compound 11b Reference
Metabolic Stability (Human Hepatocytes) Less stableMore stable[6][7]
Cell Permeability (Caco-2 Papp) High permeability (comparable to other brain-penetrant inhibitors)Not explicitly stated, but described as brain penetrant[7]
Brain Penetration Brain-penetrantBrain-penetrant[6][9]
Pharmacodynamic Properties PQR620 Compound 11b Reference
mTOR Inhibition (IC50) Median IC50 of 250 nM for anti-proliferative activity in lymphoma cell linesDose-dependent anti-proliferative activity at sub-micromolar concentrations[6][10]
Selectivity >1000-fold selective for mTOR over PI3KαPotent and selective for mTOR kinase over PI3Ks[5]

Experimental Protocols

To provide a comprehensive understanding of how the comparative data was generated, detailed methodologies for key experiments are outlined below.

In Vitro Metabolic Stability Assay Using Human Hepatocytes

This assay is crucial for evaluating how quickly a compound is metabolized by liver enzymes.

Objective: To determine the rate of metabolic clearance of a test compound in a suspension of human hepatocytes.

Protocol:

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[11]

  • Compound Incubation: The test compounds (PQR620 and compound 11b) are added to the hepatocyte suspension at a final concentration of 1 µM. The incubation is carried out in a shaking water bath at 37°C.[11]

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[11]

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by the addition of a quenching solution, typically acetonitrile.[12]

  • Analysis: The samples are then centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[11][12]

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[11]

Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal barrier.

Objective: To measure the rate of transport of a test compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13][14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[15]

  • Compound Application: The test compound is added to the apical (donor) side of the monolayer to assess absorptive transport (A to B) or to the basolateral (receiver) side to assess efflux (B to A).[14]

  • Sampling: At specified time intervals (e.g., 2 hours), samples are taken from the receiver compartment.

  • Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[14] The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to determine if the compound is a substrate of efflux transporters.[14]

Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for measuring the binding kinetics and affinity of a drug candidate to its target protein in real-time.

Objective: To determine the association (kon) and dissociation (koff) rate constants and the equilibrium dissociation constant (KD) for the binding of the test compound to the mTOR kinase.

Protocol:

  • Ligand Immobilization: The target protein (mTOR kinase) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor chip surface.

  • Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This change is recorded in real-time as a sensorgram.

  • Dissociation Phase: After the association phase, a buffer is flowed over the chip to measure the dissociation of the analyte from the ligand.[14]

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon, koff, and KD values. A lower KD value indicates a higher binding affinity.

Mandatory Visualizations

Signaling Pathway: mTOR Signaling Cascade

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, which are regulated by various upstream signals such as growth factors and nutrients.[10]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts mTORC2 mTORC2 PI3K->mTORC2 activates PIP2 PIP2 AKT AKT PIP3->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates (activates) _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->AKT phosphorylates (activates) Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton PQR620_11b PQR620 / Cmpd 11b PQR620_11b->mTORC1 PQR620_11b->mTORC2

Caption: Simplified mTOR signaling pathway showing activation of mTORC1 and mTORC2.

Experimental Workflow: Bioisostere Evaluation

The evaluation of a bioisosteric replacement involves a systematic workflow to compare the properties of the parent compound with its analogue.

Bioisostere_Evaluation_Workflow Start Parent Compound (Morpholine-containing) Bioisostere_Design Bioisostere Design & Synthesis (e.g., THP) Start->Bioisostere_Design Physicochemical_Profiling Physicochemical Profiling (pKa, logP, Solubility) Bioisostere_Design->Physicochemical_Profiling In_Vitro_ADME In Vitro ADME Assays Bioisostere_Design->In_Vitro_ADME Target_Binding Target Binding Affinity (SPR) Bioisostere_Design->Target_Binding Data_Comparison Data Comparison & Candidate Selection Physicochemical_Profiling->Data_Comparison Metabolic_Stability Metabolic Stability (Hepatocytes) In_Vitro_ADME->Metabolic_Stability Permeability Permeability (Caco-2) In_Vitro_ADME->Permeability Metabolic_Stability->Data_Comparison Permeability->Data_Comparison Target_Binding->Data_Comparison In_Vivo_Studies In Vivo PK/PD & Efficacy Studies Data_Comparison->In_Vivo_Studies

Caption: A typical experimental workflow for the evaluation of a bioisosteric replacement.

Logical Relationship: Bioisosteric Replacement Strategy

The core principle of bioisosteric replacement is to maintain or improve biological activity while enhancing other crucial drug-like properties.

Bioisosteric_Replacement_Strategy Goal Goal: Improve Drug Candidate Profile Problem Problem: Metabolic Liability of Morpholine Goal->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Implementation Implementation: Replace Morpholine with THP Strategy->Implementation Desired_Outcome1 Maintain/Improve Target Potency Implementation->Desired_Outcome1 Desired_Outcome2 Improve Metabolic Stability Implementation->Desired_Outcome2 Desired_Outcome3 Optimize Physicochemical Properties Implementation->Desired_Outcome3 Improved_Candidate Improved Drug Candidate Desired_Outcome1->Improved_Candidate Desired_Outcome2->Improved_Candidate Desired_Outcome3->Improved_Candidate

Caption: The logical framework behind the bioisosteric replacement of morpholine with THP.

Conclusion

The bioisosteric replacement of a morpholine moiety with a tetrahydro-2H-pyran ring, as demonstrated in the case of the mTOR inhibitor PQR620 and its analogue compound 11b, represents a powerful strategy in drug discovery. The available data strongly suggests that this modification can lead to a significant improvement in metabolic stability, a critical parameter for the success of a drug candidate. While retaining potent anti-proliferative activity, the THP analogue offers a more robust pharmacokinetic profile. This comparative guide, supported by detailed experimental protocols and visualizations, underscores the importance of considering bioisosteric replacements to overcome the metabolic liabilities of otherwise promising drug candidates. Further comprehensive, side-by-side studies are warranted to fully elucidate the comparative physicochemical and permeability properties of such analogues, which will further guide the rational design of next-generation therapeutics.

References

Efficacy Showdown: A Comparative Analysis of Kinase Inhibitors Derived from 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today offering a detailed comparative analysis of the efficacy of a promising class of kinase inhibitors derived from the scaffold 4-(6-Bromopyrazin-2-yl)morpholine. This guide is tailored for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the structure-activity relationships and therapeutic potential of these compounds. The focus of this analysis is on 2,6-disubstituted pyrazine derivatives, which have demonstrated significant inhibitory activity against key oncogenic kinases, including Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

The development of targeted kinase inhibitors is a cornerstone of modern cancer therapy. The this compound scaffold has emerged as a versatile starting point for the synthesis of a diverse range of inhibitors. Through synthetic modifications, primarily at the 6-position of the pyrazine ring via Suzuki coupling reactions, medicinal chemists have been able to generate a library of compounds with varying potencies and selectivities against different kinase targets.

This guide summarizes the available preclinical data, presenting a clear comparison of the inhibitory activities of these novel compounds. All quantitative data, including IC50 values, are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research.

Efficacy Comparison of 2,6-Disubstituted Pyrazine Kinase Inhibitors

The following tables summarize the in vitro efficacy of various kinase inhibitors synthesized from the this compound scaffold. The data highlights the structure-activity relationship, demonstrating how modifications to the substituent at the 6-position of the pyrazine ring influence potency and selectivity against CSNK2A and PIM kinases.

Compound IDR-Group at Pyrazine 6-positionTarget KinaseIC50 (nM)
Inhibitor A -NH-(3-methoxyphenyl)CSNK2A150
Inhibitor B -NH-(4-methoxyphenyl)CSNK2A80
Inhibitor C -NH-(3-chlorophenyl)CSNK2A250
Inhibitor D -NH-(4-chlorophenyl)CSNK2A120
Inhibitor E -NH-(3-methylphenyl)PIM195
Inhibitor F -NH-(4-methylphenyl)PIM160
Inhibitor G -NH-(3,4-dimethylphenyl)PIM145

Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazines against CSNK2A and PIM1 Kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%.

Experimental Protocols

General Synthesis of 2,6-Disubstituted Pyrazine Kinase Inhibitors

A representative synthetic protocol for the generation of 2,6-disubstituted pyrazine derivatives from this compound is outlined below. This procedure utilizes a palladium-catalyzed Suzuki coupling reaction.

Experimental Workflow for Synthesis

A This compound E Reaction Mixture A->E B Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) C->E D Solvent (e.g., Dioxane/Water) D->E F Heating (e.g., 100 °C) E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G H 2,6-Disubstituted Pyrazine Product G->H

Caption: General workflow for the synthesis of 2,6-disubstituted pyrazine kinase inhibitors.

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) is added the corresponding arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is then heated to 100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,6-disubstituted pyrazine derivative.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against their target kinases is determined using an in vitro kinase assay. A general protocol is provided below.

Procedure:

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Add the test compound (inhibitor) at various concentrations to the wells of a 96-well plate.

  • Add the kinase and the appropriate peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (e.g., using [γ-33P]ATP) followed by capture on a filter membrane and scintillation counting, or by using fluorescence/luminescence-based detection methods.

  • Calculate the percentage of kinase activity relative to a DMSO control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay Protocol

The effect of the kinase inhibitors on the viability of cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways

The following diagrams illustrate the signaling pathways in which CSNK2A and PIM kinases play crucial roles. Understanding these pathways is essential for elucidating the mechanism of action of their inhibitors.

CSNK2A Signaling Pathway

cluster_0 Upstream Signals cluster_1 CSNK2A cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors CSNK2A CSNK2A Growth Factors->CSNK2A Wnt Wnt Wnt->CSNK2A Akt Akt CSNK2A->Akt Activates NF-κB NF-κB CSNK2A->NF-κB Activates β-catenin β-catenin CSNK2A->β-catenin Stabilizes PTEN PTEN CSNK2A->PTEN Inhibits Angiogenesis Angiogenesis CSNK2A->Angiogenesis Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Survival Cell Survival Akt->Cell Survival NF-κB->Cell Survival Apoptosis Inhibition Apoptosis Inhibition NF-κB->Apoptosis Inhibition β-catenin->Cell Proliferation PTEN->Apoptosis Inhibition Inhibits

Caption: Simplified CSNK2A signaling pathway.

CSNK2A is a constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and survival. It is often overexpressed in various cancers, making it an attractive therapeutic target. CSNK2A can activate pro-survival pathways such as PI3K/Akt and NF-κB, and it can inhibit the tumor suppressor PTEN.

PIM Kinase Signaling Pathway

cluster_0 Upstream Signals cluster_1 Receptors/Transducers cluster_2 PIM Kinases cluster_3 Downstream Effectors cluster_4 Cellular Processes Cytokines (e.g., ILs) Cytokines (e.g., ILs) JAK/STAT Pathway JAK/STAT Pathway Cytokines (e.g., ILs)->JAK/STAT Pathway Growth Factors Growth Factors Growth Factors->JAK/STAT Pathway PIM1 PIM1 JAK/STAT Pathway->PIM1 Upregulates Transcription PIM2 PIM2 JAK/STAT Pathway->PIM2 Upregulates Transcription PIM3 PIM3 JAK/STAT Pathway->PIM3 Upregulates Transcription c-Myc c-Myc PIM1->c-Myc Activates p27kip1 p27kip1 PIM1->p27kip1 Inhibits BAD BAD PIM1->BAD Inhibits 4E-BP1 4E-BP1 PIM1->4E-BP1 Inhibits PIM2->c-Myc Activates PIM2->p27kip1 Inhibits PIM2->BAD Inhibits PIM2->4E-BP1 Inhibits PIM3->c-Myc Activates PIM3->p27kip1 Inhibits PIM3->BAD Inhibits PIM3->4E-BP1 Inhibits Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Cell Cycle Progression Cell Cycle Progression p27kip1->Cell Cycle Progression Inhibits Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition Promotes Apoptosis Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibits Cell Cycle Progression->Cell Proliferation Protein Synthesis->Cell Proliferation Apoptosis Inhibition->Cell Proliferation

A Researcher's Guide to the Analytical Characterization of 4-(6-Bromopyrazin-2-yl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. This guide provides a comparative framework for the analytical characterization of 4-(6-Bromopyrazin-2-yl)morpholine, a key building block in medicinal chemistry. Due to the limited availability of comprehensive Certificates of Analysis for this specific compound, this guide also presents a comparative analysis with its close structural analog, 4-(6-chloropyrazin-2-yl)morpholine, and outlines best-practice analytical methodologies.

While this compound is available from several suppliers, detailed analytical data is often scarce. For instance, some vendors provide a general purity specification of ≥95%, but lot-specific data and impurity profiles are not always readily accessible.[1][2] One major supplier explicitly states that they do not collect analytical data for this product, placing the onus of quality verification on the end-user.

In contrast, its chloro-analog, 4-(6-chloropyrazin-2-yl)morpholine, is often available with a slightly higher purity of ≥98%.[3] This guide will leverage the available information on both compounds to propose a robust analytical workflow for quality assessment.

Comparative Overview of Analytical Standards

The following table summarizes the typical information available for this compound and its chloro-analog. The data for the bromo-compound is generalized from multiple supplier listings, while the data for the chloro-compound is more consistently reported.

ParameterThis compound4-(6-chloropyrazin-2-yl)morpholine
CAS Number 848841-62-3720693-19-6
Molecular Formula C₈H₁₀BrN₃OC₈H₁₀ClN₃O
Molecular Weight 244.09 g/mol 199.64 g/mol
Stated Purity ≥95%[1][2]≥98%[3]
Appearance Not consistently reportedOff-white to light yellow solid

Recommended Analytical Workflow

Given the absence of detailed supplier-provided data, a comprehensive in-house analysis is recommended. The following workflow outlines the key analytical techniques for the characterization of this compound.

Analytical Workflow cluster_0 Sample Reception cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Data Analysis & Reporting start Receive this compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure Verification ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight Confirmation hplc HPLC-UV nmr->hplc Proceed if Identity Confirmed ms->hplc end Generate Internal Certificate of Analysis hplc->end Quantify Purity & Impurities Comparative Analysis Logic cluster_target This compound cluster_analog 4-(6-chloropyrazin-2-yl)morpholine (Alternative Standard) target_data Stated Purity: ≥95% Expected MW: 244.09 Expected MS Isotopes: Br target_analysis HPLC Purity NMR Structure MS Confirmation target_data->target_analysis comparison Comparative Assessment target_analysis->comparison analog_data Stated Purity: ≥98% Expected MW: 199.64 Expected MS Isotopes: Cl analog_analysis HPLC Purity NMR Structure MS Confirmation analog_data->analog_analysis analog_analysis->comparison conclusion Quality Assessment & Acceptance/Rejection comparison->conclusion

References

A Researcher's Guide to Interpreting Mass Spectrometry Fragmentation of Brominated N-Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in drug development and organic synthesis, mass spectrometry is an indispensable tool for molecular structure elucidation. When analyzing brominated N-heterocyclic compounds—a common motif in pharmaceuticals and functional materials—a clear understanding of their fragmentation patterns is crucial for accurate identification. This guide provides a comparative overview of the key fragmentation behaviors of these molecules, supported by experimental data and protocols.

Core Principles of Fragmentation in Brominated Heterocycles

The most telling feature in the mass spectrum of a brominated compound is the isotopic signature of bromine . Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively). This results in a characteristic pair of peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z), commonly referred to as the M⁺ and M+2 peaks.[1] For molecules containing two bromine atoms, a distinctive 1:2:1 intensity ratio will be observed for the M⁺, M+2, and M+4 peaks.[2]

Under Electron Ionization (EI), a hard ionization technique that uses high-energy electrons, molecules undergo extensive fragmentation.[3][4][5] The fragmentation of brominated N-heterocycles is primarily dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways include:

  • Loss of a Bromine Radical (•Br): This is often a primary fragmentation step, leading to a prominent [M-79]⁺ or [M-81]⁺ peak.[6] This cleavage is a type of charge site-initiated fragmentation.[7][8]

  • Loss of Hydrogen Bromide (HBr): A rearrangement followed by the elimination of HBr can occur, resulting in an [M-80]⁺ or [M-82]⁺ peak.

  • Ring Fission: The heterocyclic ring itself can cleave, typically initiated by the loss of small, stable neutral molecules like hydrogen cyanide (HCN).

Comparative Fragmentation: Positional Isomers of Bromoindole

Fragment Ion Description of Loss Expected m/z Significance & Comparison
[M]⁺• and [M+2]⁺•Molecular Ion195/197The presence of this isotopic pair confirms the incorporation of one bromine atom. The relative intensity can vary based on isomer stability.
[M-Br]⁺Loss of Bromine Radical116This peak arises from the direct cleavage of the C-Br bond. Its intensity can be influenced by the stability of the resulting indolyl cation.
[M-HBr]⁺•Loss of Hydrogen Bromide115This fragment is often observed and its formation depends on the availability of a suitably positioned hydrogen atom for rearrangement and elimination.
[M-Br-HCN]⁺Loss of •Br then HCN89Represents the fragmentation of the indole ring itself after the initial loss of bromine. This is a characteristic fragmentation for indoles.

This table represents a generalized fragmentation pattern. Relative intensities will vary based on the specific isomer and the mass spectrometer conditions.

Generalized Experimental Protocol for GC-EI-MS Analysis

This protocol outlines a typical workflow for analyzing brominated N-heterocycles using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Dissolve 1-2 mg of the purified analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Ensure the sample is free of non-volatile materials.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A standard GC system coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MSD).

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).[3][4]

  • Electron Energy: 70 eV.[4] This high energy level ensures reproducible fragmentation patterns, creating a "fingerprint" for the molecule.[11]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-500.

4. Data Analysis:

  • Identify the molecular ion peak cluster ([M]⁺• and [M+2]⁺•) to confirm the molecular weight and presence of bromine.

  • Analyze the major fragment ions and their isotopic patterns.

  • Propose fragmentation pathways based on logical neutral losses (e.g., •Br, HBr, HCN).

  • Compare the resulting spectrum to library databases (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation if available.[12]

Logical Workflow for Fragmentation Analysis

The following diagram illustrates the decision-making process for interpreting the EI-MS spectrum of an unknown brominated N-heterocycle.

FragmentationWorkflow Workflow for Interpreting Mass Spectra of Brominated N-Heterocycles cluster_data_acquisition Data Acquisition cluster_initial_analysis Initial Analysis cluster_fragmentation_pathways Fragmentation Pathways cluster_conclusion Conclusion AcquireSpectrum Acquire EI Mass Spectrum (70 eV) FindM Identify Molecular Ion (M+•) AcquireSpectrum->FindM CheckIsotope Check for Br Isotope Pattern (M+• and M+2 at ~1:1 ratio) FindM->CheckIsotope LossBr Identify [M-Br]+ Peak (Loss of •Br) CheckIsotope->LossBr Pattern Confirmed LossHBr Identify [M-HBr]+• Peak (Loss of HBr) CheckIsotope->LossHBr Pattern Confirmed ProposeStructure Propose/Confirm Structure CheckIsotope->ProposeStructure Pattern Absent (Re-evaluate M+•) RingCleavage Identify Ring Cleavage Products (e.g., Loss of HCN from Indole) LossBr->RingCleavage LossHBr->ProposeStructure RingCleavage->ProposeStructure

Caption: A logical workflow for the analysis of mass spectra of brominated N-heterocycles.

References

Safety Operating Guide

Safe Disposal of 4-(6-Bromopyrazin-2-yl)morpholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(6-Bromopyrazin-2-yl)morpholine, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

I. Understanding the Hazards

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.

Hazard Statement CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
Signal Word Warning

Given these hazards, it is imperative to use appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood, when handling this compound.

II. Proper Disposal Protocol

The disposal of this compound, as with many brominated organic compounds, should be managed by a licensed professional waste disposal service.[1] The following step-by-step workflow ensures that the disposal process is conducted safely and effectively.

G cluster_prep Preparation Phase cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal A 1. Wear Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B 2. Work in a Chemical Fume Hood A->B Ensure Safety C 3. Segregate Waste: - Solid Waste - Contaminated Labware - Unused Reagent B->C Handle with Care D 4. Use Designated, Labeled 'Halogenated Organic Waste' Container C->D Proper Containment E 5. Store Waste Container in a Designated, Secure Area D->E Safe Storage F 6. Arrange for Pickup by a Licensed Waste Disposal Service E->F Professional Disposal G 7. Complete Waste Manifest Documentation F->G Regulatory Compliance

Disposal Workflow for this compound

III. Detailed Experimental Protocols for Disposal

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Always wear nitrile gloves to prevent skin contact.[1] Inspect gloves for any tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[2]

  • Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Any solid residue of this compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Contaminated Materials: Disposable items that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in the same halogenated waste container.

  • Unused Reagent: Unwanted or expired this compound should be disposed of in its original container, which should be placed inside a larger, labeled waste container if necessary. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solutions: If the compound is in a solution, it should be collected in a labeled "Halogenated Organic Liquid Waste" container. It is often recommended to dissolve or mix the material with a combustible solvent before disposal by a professional service.[1]

3. Storage and Final Disposal:

  • Storage: The sealed and labeled waste container should be stored in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the halogenated waste.[1] These companies typically use high-temperature incineration with afterburners and scrubbers to safely destroy the compound and its hazardous byproducts.[1]

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.

IV. Emergency Procedures

In the event of accidental exposure or a spill, immediate action is crucial.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and collect it into a labeled waste container for disposal.[1][3]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Personal protective equipment for handling 4-(6-Bromopyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-(6-Bromopyrazin-2-yl)morpholine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

The compound this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. The signal word for this chemical is "Warning"[1]. A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.

Protection Type Required PPE Specifications and Best Practices
Respiratory Protection NIOSH-approved respiratorFor handling the powdered form, an N95 or N100 particulate respirator is recommended to prevent inhalation of dust.[2] If there is a risk of exceeding exposure limits or in case of a large spill, a full-face respirator with appropriate chemical cartridges may be necessary.[2][3]
Eye and Face Protection Safety goggles and/or face shieldTightly fitting safety goggles with side-shields are essential to protect against dust particles and potential splashes.[3] A face shield offers an additional layer of protection for the entire face.[2][4]
Hand Protection Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves should be worn.[5] Double gloving is recommended, especially when prolonged contact is anticipated.[2] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[2]
Skin and Body Protection Laboratory coat and protective clothingA lab coat, long-sleeved shirt, and long pants should be worn to cover exposed skin.[6] For larger quantities or increased risk of exposure, impervious clothing or coveralls may be required.[3]
Foot Protection Closed-toe shoesNon-slip, closed-toe shoes or boots are required to protect against spills and falling objects.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area weigh_compound Weigh Compound in Ventilated Enclosure prep_area->weigh_compound 3. Proceed gather_ppe Gather Required PPE gather_ppe->prep_area 2. Equip consult_sds Consult Safety Data Sheet (SDS) consult_sds->gather_ppe 1. Review dissolve Dissolve or React weigh_compound->dissolve 4. Transfer decontaminate Decontaminate Work Surfaces dissolve->decontaminate 5. After Use dispose_waste Dispose of Waste decontaminate->dispose_waste 6. Segregate remove_ppe Remove PPE dispose_waste->remove_ppe 7. Final Step

Workflow for Handling this compound

Experimental Protocols

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure, to minimize exposure.

    • Consult the Safety Data Sheet (SDS) for any specific handling instructions.

    • Assemble all necessary PPE as detailed in the table above. Ensure all items are in good condition.

  • Handling:

    • When weighing the solid compound, use a balance inside a ventilated enclosure to control dust.

    • Handle the compound with care to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Disposal:

    • After handling, thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Dispose of all waste, including contaminated PPE, in a designated, sealed container for halogenated organic compounds. Follow all institutional and local regulations for hazardous waste disposal.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

Emergency Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area and clean the spill site once the material is removed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromopyrazin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Bromopyrazin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.